4-Chloro-5-fluoro-2-iodoaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKNRDMUFGHRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-Chloro-5-fluoro-2-iodoaniline chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-5-fluoro-2-iodoaniline
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 1094759-93-9), a highly functionalized aniline derivative of significant interest to the pharmaceutical and agrochemical industries. As a trifunctional building block, its unique substitution pattern—featuring chloro, fluoro, and iodo groups—offers a versatile platform for complex molecular engineering. This document details its physicochemical properties, spectroscopic signature, plausible synthetic routes, and core reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers, medicinal chemists, and process development scientists, providing both foundational knowledge and practical, field-proven protocols.
Introduction: The Strategic Value of Polysubstituted Anilines
Halogenated anilines are cornerstone intermediates in the synthesis of countless active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and binding interactions.[3] this compound is a prime exemplar of a modern synthetic building block, designed for regiochemical precision.
The key to its utility lies in the differential reactivity of its three halogen substituents in metal-catalyzed reactions. The carbon-iodine bond is the most reactive, readily participating in cross-coupling reactions, followed by the carbon-bromine bond (not present here), and finally the more robust carbon-chlorine bond.[4] This reactivity gradient allows for a stepwise and controlled elaboration of the aromatic core, making it an invaluable tool for building molecular complexity in drug discovery programs.[5]
This guide will deconstruct the properties of this molecule, offering a causal explanation for its behavior and providing actionable protocols for its use.
References
A Technical Guide to the Predicted Spectroscopic Profile of 4-Chloro-5-fluoro-2-iodoaniline
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
4-Chloro-5-fluoro-2-iodoaniline is a polysubstituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science due to their versatile reactivity.[1] Understanding the structural characteristics of such molecules is paramount for their application and development. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of spectroscopy and data from analogous halogenated anilines to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation of complex aromatic compounds.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with four different groups: an amino group (-NH₂), a chlorine atom (-Cl), a fluorine atom (-F), and an iodine atom (-I). The precise arrangement of these substituents dictates the molecule's electronic and steric properties, which in turn govern its spectroscopic behavior.
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₆H₄ClFIN[2]
-
Molecular Weight: 271.46 g/mol [2]
-
CAS Number: 1094759-93-9[3]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following predictions are based on the analysis of substituent effects on aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the two amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the neighboring substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | 6.8 - 7.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | Located ortho to the electron-donating amino group and meta to the electron-withdrawing fluorine atom. |
| H-6 | 7.2 - 7.6 | Doublet of doublets (dd) | ³J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz | Situated ortho to the iodine atom and meta to the chlorine atom, leading to a downfield shift. |
| -NH₂ | 3.5 - 4.5 | Broad singlet | - | The chemical shift is solvent-dependent and the signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 145 - 150 | Attached to the amino group, which is strongly electron-donating, causing a significant upfield shift. |
| C-2 | 85 - 90 | Attached to the iodine atom, which exhibits a strong shielding effect (heavy atom effect). |
| C-3 | 115 - 120 | Influenced by the ortho amino group and para fluorine atom. |
| C-4 | 120 - 125 | Attached to the chlorine atom. |
| C-5 | 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz) | Attached to the fluorine atom, resulting in a large one-bond C-F coupling. |
| C-6 | 110 - 115 | Influenced by the ortho amino group and meta to both chlorine and fluorine. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Caption: General experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Characteristic of a primary amine, appearing as two distinct peaks. |
| 3000 - 3100 | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 1600 - 1650 | N-H bend (scissoring) | Associated with the deformation of the amine group. |
| 1450 - 1550 | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
| 1250 - 1350 | C-N stretch | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
| 1200 - 1250 | C-F stretch | A strong absorption band characteristic of the carbon-fluorine bond. |
| 750 - 850 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
| 500 - 600 | C-I stretch | Stretching vibration of the carbon-iodine bond, appearing in the far-IR region. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show the following key features:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 271. Due to the presence of chlorine, an isotopic peak (M+2) will be present at m/z 273 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Major Fragmentation Pathways:
-
Loss of Iodine: A significant fragment will likely be observed at m/z 144, corresponding to the loss of an iodine radical ([M-I]⁺). This is a common fragmentation pathway for iodoaromatics.
-
Loss of Halogens: Subsequent or alternative losses of chlorine and fluorine radicals or molecules (e.g., HCl, HF) may also occur.
-
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.[4]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC system.
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the analyte from any impurities (e.g., start at 100 °C, ramp to 250 °C at 10 °C/min).
-
-
MS Detection (EI):
-
The column eluent is directed into the ion source of the mass spectrometer.
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-350).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive and scientifically grounded profile that can aid in the identification and structural confirmation of this molecule. The provided experimental protocols offer standardized methodologies for obtaining high-quality data for this and similar halogenated anilines. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science.
References
An In-depth Technical Guide to Mevrometostat (PF-06821497): A Novel EZH2 Inhibitor in Oncology
Abstract: This technical guide provides a comprehensive overview of Mevrometostat (PF-06821497), a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase. Initially, it is important to clarify a potential point of confusion regarding its identification. The CAS number 1242149-17-7, as initially queried, is not associated with this compound. The correct CAS number for Mevrometostat is 1844849-10-0 [1][2]. This document, intended for researchers, scientists, and drug development professionals, will delve into the physicochemical properties, mechanism of action, clinical development, and experimental considerations of Mevrometostat.
Introduction to Mevrometostat (PF-06821497)
Mevrometostat, also known by its development code PF-06821497, is an investigational, orally bioavailable anticancer agent developed by Pfizer[1][3]. It is a highly selective inhibitor of EZH2, a key epigenetic regulator[3][4]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27)[5][6][7]. Dysregulation of EZH2 activity, through overexpression or mutation, is implicated in the pathogenesis of various cancers, including prostate cancer and small-cell lung cancer, making it a compelling therapeutic target[3][8]. Mevrometostat was identified and optimized through a sophisticated drug discovery program that focused on ligand and property-based design strategies to enhance metabolic stability and solubility[9].
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Mevrometostat has been optimized to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties[7].
| Property | Value | Source |
| IUPAC Name | 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | [1] |
| CAS Number | 1844849-10-0 | [1][2] |
| Molecular Formula | C22H24Cl2N2O5 | [1][2][10] |
| Molar Mass | 467.34 g·mol−1 | [1] |
| Synonyms | PF-06821497, PF06821497 | [2] |
Mechanism of Action: Targeting the Epigenome
Mevrometostat functions as a S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. Its high potency is demonstrated by its low inhibitory constant (Ki) of less than 100 pM against both wild-type and mutant Y641N EZH2[3]. The inhibition of EZH2's methyltransferase activity by Mevrometostat leads to a global decrease in H3K27 trimethylation (H3K27me3), a repressive histone mark[3]. This reduction in H3K27me3 alters the chromatin landscape, leading to the reactivation of silenced tumor suppressor genes and subsequent downstream effects on cell cycle progression and apoptosis[7][11].
The following diagram illustrates the mechanism of action of Mevrometostat:
Caption: Mechanism of action of Mevrometostat (PF-06821497) as an EZH2 inhibitor.
Applications in Drug Development & Clinical Landscape
Mevrometostat is primarily being investigated for the treatment of solid tumors, with a significant focus on metastatic castration-resistant prostate cancer (mCRPC)[1]. Clinical trials are evaluating its efficacy and safety both as a monotherapy and in combination with other therapeutic agents, most notably the androgen receptor inhibitor enzalutamide[3].
Key Clinical Trials:
-
NCT03460977: A Phase 1/2 study evaluating the safety, tolerability, and efficacy of Mevrometostat as a single agent and in combination with other anticancer therapies in participants with relapsed/refractory small cell lung cancer, castration-resistant prostate cancer, and follicular lymphoma[2][12].
-
MEVPRO-2 (NCT06629779): A Phase 3, randomized trial investigating Mevrometostat in combination with enzalutamide for androgen receptor pathway inhibitor (ARPI)-naïve patients with mCRPC[3][13].
Preclinical and early clinical data have shown promising anti-tumor activity. In a randomized dose-expansion study for mCRPC, the combination of Mevrometostat with enzalutamide demonstrated a significant reduction in the rate of progression or death compared to enzalutamide alone[14][15].
Experimental Protocols & Methodologies
The development of Mevrometostat has relied on a suite of biochemical and cell-based assays to characterize its activity and guide its optimization.
Enzymatic Assays for EZH2 Inhibition
Objective: To determine the potency of Mevrometostat against EZH2.
Methodology:
-
Reagents: Recombinant human EZH2/EED/SUZ12/RBBP4/AEBP2 complex, S-adenosyl-L-[methyl-3H]-methionine, histone H3 substrate.
-
Procedure:
-
The EZH2 enzyme complex is incubated with the histone H3 substrate and varying concentrations of Mevrometostat.
-
The methylation reaction is initiated by the addition of radiolabeled SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the radiolabeled histone H3 is captured on a filter plate.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation.
Cell-Based Assays for H3K27me3 Modulation
Objective: To confirm the on-target effect of Mevrometostat in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with known EZH2 expression (e.g., prostate cancer cell lines) are cultured under standard conditions.
-
Treatment: Cells are treated with a dose range of Mevrometostat for a specified duration (e.g., 24, 48, or 72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Western Blotting or ELISA: The levels of H3K27me3 are quantified using specific antibodies. Total histone H3 is used as a loading control.
-
Data Analysis: A dose-dependent reduction in the H3K27me3 signal indicates successful target engagement by Mevrometostat.
The following diagram outlines a general workflow for evaluating an EZH2 inhibitor like Mevrometostat:
Caption: A simplified workflow for the development of an EZH2 inhibitor.
Safety & Pharmacokinetics
Clinical studies have provided initial insights into the safety and pharmacokinetic profile of Mevrometostat.
-
Safety: The combination of Mevrometostat with enzalutamide has been reported to have a manageable safety profile[14][15]. Common treatment-emergent adverse events (TEAEs) include diarrhea, decreased appetite, and dysgeusia[12][15]. Grade ≥3 TEAEs have been observed, with diarrhea, neutropenia, and sepsis being among the most common in the combination therapy arm[12][15].
-
Pharmacokinetics: The administration of Mevrometostat with food has been shown to impact its plasma exposure. Studies have indicated that a lower dose taken with food can achieve similar plasma exposure to a higher dose taken on an empty stomach, with an improved safety profile[14][16].
Conclusion
Mevrometostat (PF-06821497) represents a promising, orally bioavailable EZH2 inhibitor with a well-defined mechanism of action. Its development has been guided by a strong scientific rationale and a robust preclinical and clinical evaluation program. The ongoing clinical trials, particularly in the context of metastatic castration-resistant prostate cancer, will be crucial in determining its ultimate role in the oncology therapeutic landscape. For researchers and drug development professionals, Mevrometostat serves as an excellent case study in the design and optimization of targeted epigenetic therapies.
References
- 1. Mevrometostat - Wikipedia [en.wikipedia.org]
- 2. Pf-06821497 | C22H24Cl2N2O5 | CID 118572065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-06821497|Mevrometostat|Potent EZH2 Inhibitor [benchchem.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. urotoday.com [urotoday.com]
- 15. Mevrometostat (PF-06821497), an enhancer of zeste homolog 2 (EZH2) inhibitor, in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC): A randomized dose-expansion study. - ASCO [asco.org]
- 16. researchgate.net [researchgate.net]
A Predictive Crystallographic and In-Depth Technical Guide to 4-Chloro-5-fluoro-2-iodoaniline
A Senior Application Scientist's Perspective on Structural Elucidation and Intermolecular Interactions
Note to the Reader: As of the latest literature review, a definitive crystal structure for 4-Chloro-5-fluoro-2-iodoaniline has not been indexed in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. This guide, therefore, serves as a forward-looking, in-depth technical roadmap for researchers, scientists, and drug development professionals. It outlines a robust, field-proven methodology for the synthesis, crystallization, and structural elucidation of this compound. Furthermore, by drawing on established data from structurally analogous haloanilines, this document provides expert predictions on the anticipated crystal packing and intermolecular interactions, offering a valuable theoretical framework to guide future experimental work.
Introduction: The Significance of Halogenated Anilines in Modern Chemistry
Halogenated anilines are a cornerstone class of compounds, serving as versatile intermediates in the synthesis of a wide array of functional materials, agrochemicals, and, most notably, pharmaceuticals. The specific arrangement and nature of halogen substituents on the aniline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions dictates the supramolecular assembly in the solid state, which in turn affects critical properties such as solubility and bioavailability.[1][2]
The subject of this guide, this compound, presents a particularly intriguing case for crystallographic analysis. The presence of three distinct halogen atoms (F, Cl, I) of varying sizes and electronegativities, alongside the amine group, suggests a complex and competitive landscape of intermolecular interactions. A definitive crystal structure would provide invaluable insights into the hierarchical nature of these interactions and offer a blueprint for the rational design of novel compounds with tailored solid-state properties.
Proposed Synthetic Pathway and Crystallization Strategy
A crucial first step in the structural elucidation of this compound is its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 equivalent of 4-chloro-5-fluoroaniline with 2.5 equivalents of iodine and 1.5 equivalents of calcium carbonate.
-
Solvent Addition: Add a 1:1 mixture of diethyl ether and water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After cooling to room temperature, remove the diethyl ether by rotary evaporation. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Purification: The crude product can be purified by steam distillation followed by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water, to yield the desired this compound.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: Prepare saturated solutions of the purified product in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at a slightly elevated temperature.
-
Slow Evaporation: Allow the filtered solutions to evaporate slowly at room temperature in loosely capped vials.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound inside a larger vial containing a less polar solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution from an elevated temperature to a lower temperature to decrease the solubility and promote crystal growth.
A Roadmap to Crystal Structure Determination and Analysis
The following sections detail the proposed experimental and computational workflow for the comprehensive analysis of the crystal structure of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[6]
-
Data Collection: Data is collected using a modern diffractometer equipped with a Mo Kα radiation source and a CCD or CMOS detector.[7][8] The crystal is maintained at a low temperature (e.g., 100 K or 125 K) to minimize thermal vibrations. A complete sphere of data is collected by rotating the crystal.[5][9]
-
Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in the difference Fourier map and refined with appropriate restraints.
Caption: Proposed experimental workflow for the structural elucidation of this compound.
Predictive Analysis of the Crystal Structure
Based on the known crystal structures of the closely related isomers, 4-chloro-2-iodoaniline[7][9] and 2-chloro-4-iodoaniline[8][10], we can make informed predictions about the crystal structure of this compound.
Table 1: Crystallographic Data for Structurally Related Haloanilines
| Parameter | 4-chloro-2-iodoaniline[7][9] | 2-chloro-4-iodoaniline[8][10] |
| Formula | C₆H₅ClIN | C₆H₅ClIN |
| Mᵣ | 253.46 | 253.46 |
| Crystal system | Orthorhombic | Orthorhombic |
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 4.1538 (4) | 5.6277 (2) |
| b (Å) | 11.3685 (11) | 8.7859 (3) |
| c (Å) | 15.8550 (16) | 14.9217 (5) |
| V (ų) | 748.71 (13) | 737.79 (4) |
| Z | 4 | 4 |
| T (K) | 125 | 90 |
It is highly probable that this compound will also crystallize in a centrosymmetric space group, likely within the orthorhombic system, given the structural similarities to its isomers. The introduction of the fluorine atom is expected to influence the unit cell parameters and the overall crystal packing.
Anticipated Intermolecular Interactions
The crystal packing will be a delicate balance of several competing intermolecular interactions.
-
N-H···N Hydrogen Bonds: In the crystal structure of 4-chloro-2-iodoaniline, the amino group participates in N-H···N hydrogen bonding, forming chains of molecules.[7][9] A similar hydrogen bonding motif is anticipated in this compound.
-
Halogen Bonds: The electrophilic region on the iodine atom (the σ-hole) makes it a potent halogen bond donor. It is likely to form halogen bonds with the electron-rich regions of neighboring molecules, such as the nitrogen atom of the amino group or another halogen atom acting as a Lewis base. A Cl···I interaction is observed in the crystal structure of 4-chloro-2-iodoaniline.[7][9]
-
π-π Stacking: Offset π-π stacking interactions between the aromatic rings are also expected to contribute to the overall stability of the crystal lattice, as seen in 4-chloro-2-iodoaniline.[7][9]
-
Role of Fluorine: The highly electronegative fluorine atom is generally a poor halogen bond acceptor but can participate in weak C-H···F hydrogen bonds. Its primary influence may be electronic, modulating the electron density of the aromatic ring and influencing the strength of other interactions.
Caption: Predicted network of intermolecular interactions in the crystal lattice of this compound.
Hirshfeld Surface Analysis: A Quantitative Approach
To further dissect the contributions of various intermolecular contacts, Hirshfeld surface analysis is a powerful computational tool.[11][12] By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the crystal packing can be obtained. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be crucial to quantify the relative importance of the predicted hydrogen bonds, halogen bonds, and π-stacking interactions.
Conclusion and Future Outlook
This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of this compound. By leveraging established synthetic and analytical methodologies and drawing insightful comparisons with structurally related compounds, we have outlined a clear path for future research. The determination of this crystal structure will not only fill a gap in the crystallographic literature but will also provide fundamental insights into the complex interplay of non-covalent interactions in highly halogenated molecular systems. Such knowledge is paramount for the advancement of crystal engineering and the rational design of next-generation pharmaceuticals and functional materials.
References
- 1. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 3. prepchem.com [prepchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. fiveable.me [fiveable.me]
- 7. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
A Technical Guide to the Solubility of 4-Chloro-5-fluoro-2-iodoaniline in Organic Solvents
Abstract
4-Chloro-5-fluoro-2-iodoaniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise control of reaction conditions, purification processes, and formulation development hinges on a thorough understanding of its solubility profile. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. While specific quantitative data for this compound is not widely published, this document synthesizes theoretical principles with a detailed, field-proven experimental protocol to empower researchers to generate reliable solubility data for their specific applications.
Physicochemical Profile and Its Impact on Solubility
The molecular structure of this compound dictates its interactions with various solvents. The presence of a polar amino (-NH₂) group, which can act as a hydrogen bond donor, alongside electronegative fluorine and chlorine atoms, imparts a degree of polarity to the molecule. However, the large, non-polar iodinated benzene ring contributes significant lipophilic character. This structural dichotomy suggests a nuanced solubility profile, with preferential solubility in solvents of moderate to high polarity.
Key computed physicochemical properties are summarized below. These parameters are foundational for predicting solubility behavior based on established chemical principles.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFIN | [PubChem] |
| Molecular Weight | 271.46 g/mol | [PubChem] |
| XLogP3 | 2.6 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem] |
| Predicted State | Solid at 25°C | Inferred from similar compounds[1] |
The XLogP3 value of 2.6 indicates a greater affinity for an octanol phase over a water phase, predicting poor aqueous solubility but favorable solubility in many organic solvents.[2] The presence of a hydrogen bond donor and multiple acceptors suggests that solvents capable of hydrogen bonding (protic solvents) or strong dipole-dipole interactions (polar aprotic solvents) will be effective.[3]
Theoretical Solubility Principles: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] A solute will dissolve best in a solvent that shares similar intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the polar -NH₂ group of this compound, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will strongly interact with the polar regions of the solute, likely resulting in good to moderate solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weaker van der Waals forces for solvation. While the benzene ring of the solute has non-polar character, the strong polar functional groups will limit solubility in these solvents.
Based on these principles, a predicted qualitative solubility profile is presented below. It is critical to recognize that this is a theoretical estimation; experimental verification is mandatory for any practical application.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the -NH₂ group. |
| Polar Aprotic | DMSO, Acetone, THF | Moderate to High | Strong dipole-dipole interactions and H-bond acceptance. |
| Halogenated | Dichloromethane (DCM) | Moderate | "Like dissolves like" principle with the C-Cl bond; moderate polarity. |
| Aromatic | Toluene | Low to Moderate | Interaction with the benzene ring, but limited polarity. |
| Non-Polar | Hexane, Heptane | Low | Mismatch in intermolecular forces; solute's polarity dominates. |
Experimental Protocol for Quantitative Solubility Determination
The absence of published quantitative data necessitates a robust and reliable experimental method. The following protocol describes an isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a solid in a solvent.[5] This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Thermostatic orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. "Excess" is critical; a persistent solid phase must remain to ensure saturation.
-
Accurately pipette a known volume (e.g., 10.0 mL) of the chosen solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatic shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete equilibrium.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles. Causality Note: This filtration step is crucial to prevent undissolved solute from artificially inflating the measured concentration.
-
-
Analysis and Quantification:
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical instrument. A pre-established calibration curve is required.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Determine the concentration of the diluted sample against the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for all dilution factors.
-
Express solubility in desired units, such as g/L or mol/L.
Solubility (g/L) = (Concentration from analysis, mg/L) x (Dilution Factor) / 1000
-
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for determining equilibrium solubility.
Applications and Importance in Drug Development
This compound is a key intermediate, meaning its physical properties directly influence the efficiency and success of multi-step syntheses.[6][7][8]
-
Process Chemistry: Precise solubility data is essential for determining the optimal solvent for a reaction, calculating reactant concentrations, and preventing precipitation. It guides the choice of anti-solvents for crystallization and purification, directly impacting yield and purity.
-
Formulation Science: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a primary determinant of bioavailability. Understanding the solubility of precursors can provide early insights into potential formulation challenges.
-
Agrochemicals: In creating pesticides and herbicides, solubility in various organic carriers and non-polar solvents is critical for developing stable and effective formulations.[8]
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated anilines indicates that this compound should be handled with care.[9][10]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[9][11] Expected to cause skin and serious eye irritation.[9][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Always consult a compound-specific SDS from your supplier before use and perform a thorough risk assessment for any experimental work.
Conclusion
This compound is a valuable synthetic intermediate whose full potential can only be realized with a clear understanding of its physical properties. This guide establishes the theoretical foundation for predicting its solubility based on its unique molecular structure. More importantly, it provides a detailed, actionable protocol for researchers to experimentally determine its solubility in any organic solvent system. The generation of this precise data is not merely an academic exercise; it is a critical prerequisite for optimizing synthetic pathways, ensuring product purity, and accelerating the development of novel pharmaceutical and agricultural products.
References
- 1. 5-Fluoro-2-iodoaniline 97 255724-71-1 [sigmaaldrich.com]
- 2. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.ws [chem.ws]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
A Technical Guide to the Thermal Stability Assessment of 4-Chloro-5-fluoro-2-iodoaniline
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
4-Chloro-5-fluoro-2-iodoaniline is a highly substituted aromatic amine, a structural motif of significant interest in pharmaceutical synthesis due to the unique physicochemical properties imparted by its halogen substituents. The development of robust and safe manufacturing processes for active pharmaceutical ingredients (APIs) derived from such intermediates is critically dependent on a thorough understanding of their thermal stability. This guide provides a comprehensive framework for evaluating the thermal stability of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond mere procedural descriptions to explain the underlying scientific rationale for experimental design and data interpretation. We detail the application of core thermo-analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and contextualize these analyses within the broader framework of forced degradation studies mandated by regulatory bodies. This document serves as a practical, in-depth resource for scientists tasked with characterizing the stability of complex chemical intermediates, ensuring process safety, and meeting rigorous regulatory standards.
Introduction: The Significance of Stability
The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific evaluation. A critical, yet often underappreciated, aspect of this journey is the characterization of the chemical intermediates used in its synthesis. This compound represents a class of complex, halogenated building blocks that are increasingly utilized in modern drug discovery.[1] The presence of chlorine, fluorine, and iodine atoms on the aniline ring creates a unique electronic and steric environment, offering medicinal chemists a powerful tool for modulating properties like metabolic stability, binding affinity, and bioavailability.
However, this structural complexity also introduces potential liabilities, chief among them being thermal instability. A molecule that decomposes unexpectedly under thermal stress can have profound consequences, ranging from compromised batch purity and yield to catastrophic process safety failures during scale-up. Therefore, a proactive and thorough assessment of thermal stability is not merely a data-gathering exercise; it is a fundamental pillar of risk mitigation in pharmaceutical development.[2][3][4]
Chemical and Physical Properties
A foundational understanding of a molecule's basic properties is the starting point for any stability investigation. The table below summarizes the key computed and available physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₆H₄ClFIN | PubChem[5] |
| Molecular Weight | 271.46 g/mol | PubChem[5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not explicitly reported; related compounds have melting points ranging from 39-73 °C.[6] | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to have low water solubility. | N/A |
Note: Experimental data for this specific molecule is limited. Properties of structurally similar compounds are provided for context.
The "Why": Causality of Thermal Decomposition in Halogenated Anilines
The stability of this compound is dictated by the interplay of its constituent atoms. The carbon-iodine (C-I) bond is the weakest link in the aromatic system and is the most likely site for initial thermal decomposition (homolytic cleavage). The relative strengths of the carbon-halogen bonds are C-F > C-Cl > C-Br > C-I. Therefore, under thermal stress, the molecule is most likely to lose iodine first.
Furthermore, the aniline functional group itself is susceptible to oxidation and can participate in various degradation reactions.[7][8] The substitution pattern on the aromatic ring will influence the molecule's overall electron density and, consequently, its susceptibility to various degradation pathways.[9]
A Strategy for Comprehensive Stability Assessment
A robust stability assessment is a multi-faceted investigation. It begins with broad, dynamic screening techniques to identify decomposition temperatures and then proceeds to more specific isothermal and stress-testing methods to understand degradation kinetics and pathways. This workflow ensures that no critical stability liabilities are overlooked.
Caption: Workflow for a comprehensive thermal stability assessment.
Core Experimental Protocols
The following sections provide detailed, field-proven protocols for the primary techniques used in thermal stability analysis. The key to trustworthy data lies not just in following the steps, but in understanding the rationale behind them.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which this compound undergoes mass loss, indicating either volatilization or decomposition. TGA is the definitive technique for quantifying thermal stability.[10]
Methodology:
-
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+ or equivalent) is required.[10]
-
Sample Preparation:
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 50 mL/min.[10] This provides an inert atmosphere, ensuring that the observed mass loss is due to thermal decomposition, not oxidation.
-
Initial Equilibration: Hold the sample at 30 °C for 5 minutes to establish a stable thermal baseline.[10]
-
Heating Program: Ramp the temperature from 30 °C to a suitable upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.[10][11]
-
Expertise Note: A 10 °C/min heating rate is a standard choice that provides a good balance between analytical resolution and experimental throughput. Slower rates can provide better resolution of complex decomposition events, while faster rates can shift decomposition temperatures to higher values.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the Onset Decomposition Temperature (T_onset) : This is the temperature at which significant mass loss begins, typically calculated using the tangent method on the primary mass loss step. This value is the most critical indicator of the material's thermal stability limit.
-
Quantify the percentage of mass lost at each decomposition step.
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To detect thermal events such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[12][13] DSC provides complementary information to TGA.
Methodology:
-
Instrumentation: A calibrated differential scanning calorimeter is required.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent mass loss through volatilization before decomposition.
-
Expertise Note: The small sample size and sealed pan are crucial for obtaining sharp, well-defined thermal peaks.
-
-
Experimental Conditions:
-
Reference: An empty, hermetically sealed aluminum pan is used as the reference.
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Program: Ramp the temperature from ambient (e.g., 25 °C) to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Melting Point (T_m): Identify any sharp, endothermic peaks (heat absorption) before decomposition. The peak maximum corresponds to the melting point.
-
Decomposition (T_d): Decomposition events are typically observed as broad, exothermic peaks (heat release) following the melt. The onset temperature of this exotherm provides information about the energy release associated with decomposition, which is critical for process safety assessment.
-
Contextualizing Data: Forced Degradation Studies
While TGA and DSC provide crucial data on bulk thermal decomposition, they do not fully capture the stability profile under pharmaceutically relevant conditions. Regulatory guidelines (ICH Q1A) mandate "forced degradation" or "stress testing" to identify likely degradation products and demonstrate the specificity of analytical methods.[2][3]
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions to accelerate degradation.[4]
Caption: Logical relationship of forced degradation studies.
Thermal Stress Testing (Isothermal):
-
Objective: To assess stability at a constant temperature below the TGA onset.
-
Protocol:
-
Store accurately weighed samples of the compound in sealed vials at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7, 14, and 28 days).
-
At each time point, remove a sample and analyze its purity using a validated stability-indicating HPLC method.
-
Analyze for the appearance of new peaks, which correspond to degradation products.
-
Trustworthiness Note: A proper stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that purity measurements are accurate.[7]
-
Implications for Safe Handling and Process Development
The data generated from these studies directly informs critical decisions in the drug development pipeline:
-
Storage Conditions: The TGA and isothermal stress test data will define the maximum recommended storage temperature to prevent degradation over the product's shelf life. For a compound like this, storage in a cool, dark place, likely under an inert atmosphere, would be recommended.
-
Process Safety: The DSC data, particularly the presence of a sharp exotherm, is a red flag for process safety. A large, rapid release of energy during decomposition could lead to a runaway reaction in a large-scale reactor. This information is vital for chemical engineers designing safe manufacturing processes.
-
Formulation Development: Understanding which conditions (e.g., pH, light, oxidation) cause degradation helps formulation scientists develop a stable drug product, selecting excipients that protect the API from decomposition.[4]
Conclusion
The thermal stability assessment of this compound is a critical step in its progression as a pharmaceutical intermediate. While direct experimental data for this specific molecule is not widely published, a comprehensive evaluation can be confidently undertaken using the standardized, robust thermo-analytical techniques of TGA and DSC, placed within the regulatory-required context of forced degradation studies. By systematically probing the molecule's response to thermal, oxidative, photolytic, and hydrolytic stress, researchers can build a complete stability profile. This profile is indispensable for ensuring the purity of synthetic products, the safety of chemical processes, and the ultimate efficacy and stability of the final pharmaceutical drug product.
References
- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-iodoaniline 98 63069-48-7 [sigmaaldrich.com]
- 7. ijrpp.com [ijrpp.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Aniline Group in 4-Chloro-5-fluoro-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aniline functional group in the polyhalogenated aromatic compound, 4-Chloro-5-fluoro-2-iodoaniline. This molecule is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which offers a versatile platform for the synthesis of complex organic molecules. This guide will delve into the electronic and steric effects of the halogen substituents on the nucleophilicity and electrophilic substitution reactions of the aniline moiety. Detailed, field-proven protocols for key transformations, including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of halogenated anilines.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic building block that has garnered attention in the fields of pharmaceutical and agrochemical research. Its utility stems from the presence of three distinct halogen atoms and an aniline group on a single benzene ring. This unique arrangement allows for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of a wide array of complex molecules. The aniline group, in particular, serves as a key handle for a variety of chemical transformations, from simple derivatization to the construction of elaborate heterocyclic systems. Understanding the reactivity of this aniline group, as modulated by the electronic and steric influences of the adjacent and remote halogen substituents, is paramount for its effective utilization in synthetic chemistry.
The Electronic and Steric Landscape of the Aniline Group
The reactivity of the aniline group in this compound is intricately governed by the interplay of the electronic and steric effects of the chloro, fluoro, and iodo substituents.
-
Electronic Effects: All three halogen atoms are electron-withdrawing via the inductive effect, which decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the aniline nitrogen. However, the halogens also exhibit a weaker, electron-donating resonance effect. The net result is a deactivation of the aromatic ring towards electrophilic attack compared to aniline, and a reduction in the basicity of the amino group. The relative positions of the halogens are crucial: the ortho-iodo and para-chloro substituents exert a more significant influence on the aniline's reactivity than the meta-fluoro group.
-
Steric Effects: The bulky iodine atom at the ortho position provides significant steric hindrance around the amino group. This steric congestion can influence the approach of reagents and may necessitate more forcing reaction conditions for transformations directly involving the nitrogen atom, such as N-alkylation and N-acylation.
The following diagram illustrates the key electronic and steric influences on the aniline group.
Caption: Factors influencing the reactivity of the aniline group.
Key Transformations of the Aniline Group
The aniline moiety in this compound can undergo a variety of chemical transformations, providing access to a diverse range of derivatives.
N-Acylation
N-acylation is a fundamental reaction that serves to protect the amino group, modulate its reactivity, or introduce a new functional handle. Due to the reduced nucleophilicity of the aniline, slightly more forcing conditions compared to unsubstituted aniline may be required.
Experimental Protocol: N-Acetylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylated product.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Acetic anhydride is a common and effective acetylating agent.
-
Pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.
-
DCM is a suitable solvent that is inert under the reaction conditions.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and helps in the removal of byproducts.
N-Alkylation
Direct N-alkylation of the aniline can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the nitrogen. Reductive amination provides a more controlled approach.
Experimental Protocol: Reductive Amination for Mono-N-Alkylation
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound and the carbonyl compound in DCE, add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination, minimizing the reduction of the carbonyl starting material.
-
DCE is a common solvent for this transformation.
-
The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by the hydride reagent.
Diazotization and Sandmeyer Reaction
The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[1][2]
Experimental Protocol: Diazotization and Subsequent Iodination (Sandmeyer Reaction)
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI) (1.5 eq)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
Diazotization:
-
Suspend this compound in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Iodination):
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The evolution of nitrogen gas should be observed.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality Behind Experimental Choices:
-
Low temperatures (0-5 °C) are crucial for the stability of the diazonium salt, preventing its premature decomposition.[3]
-
Sodium nitrite in an acidic medium generates nitrous acid in situ, which is the diazotizing agent.
-
Potassium iodide serves as the iodide source for the Sandmeyer reaction. Copper catalysis is often used for chloro and bromo substitutions but is not typically necessary for iodination.[4]
Caption: General workflow for the Sandmeyer reaction.
Palladium-Catalyzed Cross-Coupling Reactions
The aniline group can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds.[5][6] The presence of electron-withdrawing groups on the aniline can influence the choice of catalyst and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Materials:
-
This compound (1.0 eq)
-
Aryl or alkyl secondary amine (1.2 eq)
-
Pd₂(dba)₃ (palladium source, e.g., 2 mol%)
-
Xantphos (ligand, e.g., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (base, 1.4 eq)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware for work-up
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add this compound and the secondary amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
A palladium(0) source like Pd₂(dba)₃ is a common precatalyst.
-
Bulky electron-rich phosphine ligands like Xantphos are often effective for C-N bond formation.
-
A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
An inert atmosphere is essential to prevent the oxidation of the palladium catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key transformations of the aniline group in polyhalogenated systems. Note that these are representative values and may require optimization for this compound.
| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acetylation | Acetic anhydride, pyridine | DCM | Room Temp. | 2-4 | >90 |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE | Room Temp. | 12-24 | 70-90 |
| Sandmeyer (Iodination) | 1. NaNO₂, HCl2. KI | Water | 0-5 then RT | 2-4 | 60-80 |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 80-110 | 12-24 | 65-85 |
Conclusion
The aniline group in this compound is a versatile functional group whose reactivity is significantly modulated by the presence of multiple halogen substituents. While the electron-withdrawing nature of the halogens reduces the nucleophilicity of the aniline, and the ortho-iodo group introduces steric hindrance, a range of important chemical transformations can be successfully performed under appropriate conditions. This guide has provided a detailed overview of the key reactions of this aniline moiety, including N-acylation, N-alkylation, diazotization, and Buchwald-Hartwig amination. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this valuable building block in the synthesis of novel and complex molecules for a variety of applications.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes [manu56.magtech.com.cn]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-5-fluoro-2-iodoaniline
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic use of 4-Chloro-5-fluoro-2-iodoaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in pharmaceutical and agrochemical development due to its unique substitution pattern, which allows for selective functionalization.[1][2] We will delve into the mechanistic rationale behind reagent selection, provide step-by-step procedures for achieving high-yield coupling at the highly reactive C-I position, and offer insights into reaction optimization and troubleshooting. The protocols are designed for practical application by researchers, scientists, and drug development professionals aiming to synthesize complex biaryl and heteroaryl aniline derivatives.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctionalized aniline derivative that serves as a powerful intermediate in modern organic synthesis.[1] Its utility stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-chlorine bond.[3][4] This inherent chemoselectivity allows for the precise and selective formation of a new carbon-carbon bond at the 2-position, leaving the chloro and fluoro groups untouched for potential subsequent transformations.
Furthermore, the presence of an unprotected aniline group, while potentially challenging, can be managed with modern catalyst systems, avoiding the need for additional protection-deprotection steps.[5] The electron-withdrawing nature of the chloro and fluoro substituents also influences the electronic properties of the resulting coupled products, a feature often sought in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.[6]
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[7][8] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) complex. This is generally the rate-determining step of the cycle.[8] The reactivity order for this step is C−I > C−Br > C−OTf >> C−Cl, which dictates the chemoselectivity of the reaction.[4]
-
Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol A: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling this compound with a range of aryl- and heteroarylboronic acids. It utilizes a modern, air-stable palladium pre-catalyst known for its high activity with challenging substrates like unprotected anilines.[5][11]
Materials:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., Potassium Phosphate, K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1 to 10:1 v/v)[12]
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water at a 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the limiting reagent.[12][13]
-
Reaction Execution: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Key Parameter Selection
Achieving optimal yields in Suzuki coupling requires careful consideration of several interacting parameters.[14] Traditional one-factor-at-a-time optimization can be inefficient; however, understanding the role of each component allows for rational adjustments.[14][15]
| Parameter | Recommendation & Rationale | Optimization Strategy |
| Palladium Catalyst | Modern palladacycles or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, CataCXium A) are highly effective.[11] They promote fast oxidative addition and are robust towards the free amine. | Screen different catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3). Start with 2 mol% loading and adjust between 0.5-5 mol%.[14] |
| Base | K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃, especially for less reactive boronic acids.[16] They are strong, non-nucleophilic bases that effectively promote transmetalation. | If the reaction is sluggish, switch to a stronger base like Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. |
| Solvent | A mixture of an ethereal solvent (Dioxane, THF, 2-MeTHF) and water is standard.[9] Water aids in dissolving the base and facilitating the transmetalation step. | Vary the solvent ratio (e.g., 4:1 to 10:1 organic:water). For moisture-sensitive substrates, anhydrous conditions with a base like KF can be explored.[10] |
| Temperature | Reactions are typically run between 60-110 °C.[9] Higher temperatures can accelerate slow reactions but may also lead to decomposition or side products. | Start at 80 °C. If the reaction is slow, increase the temperature to 100 °C. For highly active partners, the temperature may be lowered.[14] |
| Boronic Acid Stoichiometry | A slight excess (1.1-1.5 eq) is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation. | Start with 1.2 eq. Increase to 1.5 eq if incomplete conversion of the iodoaniline is observed. |
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental protocol.
Figure 2: A flowchart summarizing the experimental workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Base is not effective. 4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more active system. 2. Ensure proper inert atmosphere technique and use freshly degassed solvents. 3. Switch to a stronger base (e.g., Cs₂CO₃) or use a different solvent to improve solubility. 4. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents if possible and ensure the base is not hygroscopic. 2. Monitor the reaction closely and stop it once the starting material is consumed. Increase catalyst loading to speed up the reaction. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to boronic acid homocoupling. 2. Side reactions of the palladium catalyst. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Lower the catalyst loading or reaction temperature. |
| Difficulty in Purification | 1. Close polarity of product and starting materials/byproducts. 2. Residual palladium catalyst. | 1. Optimize the eluent system for column chromatography; try different solvent systems (e.g., Toluene/EtOAc). 2. Pass the crude material through a small plug of Celite or silica before concentration. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and chemoselective method for synthesizing valuable biaryl aniline derivatives. By leveraging the differential reactivity of the aryl halides and employing modern palladium catalyst systems, researchers can achieve high yields while tolerating the unprotected amine functionality. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this important building block in pharmaceutical, agrochemical, and materials science research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
"protocols for Sonogashira coupling with 4-Chloro-5-fluoro-2-iodoaniline"
An Application Guide to the Chemoselective Sonogashira Coupling of 4-Chloro-5-fluoro-2-iodoaniline
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Sonogashira coupling to this compound. We delve into the principles of chemoselectivity dictated by the differential reactivity of aryl halides, offering detailed, field-proven protocols for achieving selective alkynylation at the carbon-iodine bond. This guide explains the causality behind experimental choices, provides troubleshooting strategies, and includes validated workflows to ensure trustworthy and reproducible results in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of this compound
The Sonogashira reaction, first reported in 1975, has become an indispensable tool for creating arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][2][3][4] The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide under mild conditions.[1][5]
The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a polyhalogenated aromatic system, it is a versatile building block for constructing complex molecules. The key to unlocking its potential lies in the predictable and highly selective nature of palladium-catalyzed cross-coupling reactions.
The Principle of Chemoselectivity
The success of a selective Sonogashira coupling on a polyhalogenated substrate hinges on the inherent reactivity differences among carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst to the aryl halide. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.
The established order of reactivity is:
C–I > C–Br > C–OTf > C–Cl [1][6][7]
This reactivity gradient is the cornerstone of our strategy. The carbon-iodine bond in this compound is significantly more reactive towards oxidative addition than the robust carbon-chlorine bond.[6] This allows for the Sonogashira coupling to proceed with exceptional selectivity at the C-2 position (the site of the iodine atom), leaving the chlorine and fluorine atoms untouched for potential downstream functionalization, such as a subsequent Suzuki or Buchwald-Hartwig coupling. Furthermore, the presence of electron-withdrawing fluoro and chloro substituents can enhance the electrophilicity of the aromatic ring, further promoting the initial oxidative addition at the C-I bond.[8]
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira reaction is understood to proceed through a dual catalytic cycle involving both palladium and copper.[9][10][11] While copper-free variants exist to mitigate side reactions, the classical mechanism provides a foundational understanding of the key transformations.[5][7]
-
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the most reactive site on the substrate, the C-I bond of this compound, forming a Pd(II) intermediate.
-
The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide species.[11]
-
Transmetalation : The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the final C(sp²)-C(sp) bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]
Caption: Dual catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
Experimental Protocols and Parameter Optimization
The following protocols are designed as a robust starting point. Optimization may be required based on the specific alkyne coupling partner.
Core Experimental Workflow
The general workflow for the Sonogashira coupling is a multi-step process requiring careful execution to ensure an oxygen-free environment, which is critical for catalyst stability and preventing alkyne homocoupling.[11]
Caption: General experimental workflow for the Sonogashira coupling reaction.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is highly reliable for a wide range of terminal alkynes and leverages the accelerated transmetalation offered by the copper co-catalyst.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M) via syringe.
-
Add the amine base (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to complex with copper salts) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-alkynyl-4-chloro-5-fluoroaniline.
| Parameter | Recommended Value | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 equivalents |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% |
| Cu(I) Co-catalyst | CuI | 2 - 10 mol% |
| Base | Et₃N, DIPEA | 2 - 4 equivalents |
| Solvent | THF, DMF, Toluene | Anhydrous, Degassed |
| Temperature | Room Temperature to 60 °C | Aryl iodides are highly reactive, often requiring only mild conditions.[1] |
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the terminal alkyne is particularly prone to oxidative homocoupling (Glaser coupling), a common side reaction promoted by copper salts and oxygen.[12]
Key Modifications:
-
Exclusion of Copper: Omit the CuI co-catalyst entirely.
-
Catalyst System: A more active palladium/ligand system may be beneficial. Using a palladium(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective.
-
Base: A stronger or different base may be required. Tetrabutylammonium acetate (TBAA) is often used in copper-free conditions.[1]
Step-by-Step Procedure:
-
Preparation: To an oven-dried flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF). Add the amine base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction at a slightly elevated temperature (e.g., 50-70 °C), as copper-free variants can be slower. Monitor for completion.
-
Workup and Purification: Follow the same procedure as outlined in Protocol 1 (step 7 can be simplified as no copper needs to be removed).
Troubleshooting Guide
| Symptom | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst.[12] 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (base, solvent). | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Improve degassing technique (e.g., use freeze-pump-thaw cycles).[12] 3. Use freshly distilled and degassed solvent and base. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. Excessive amount of copper co-catalyst.[12] | 1. Rigorously exclude oxygen from the reaction. 2. Reduce the loading of CuI or switch to the Copper-Free Protocol (Protocol 2). |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities. 2. Base-induced side reaction. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Consider a weaker, non-nucleophilic base. |
| Formation of Complex Mixture | 1. Reaction temperature too high. 2. Prolonged reaction time leading to decomposition. | 1. Run the reaction at a lower temperature. Aryl iodides are very reactive. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Conclusion
The Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of highly functionalized 2-alkynyl aniline derivatives. By leveraging the intrinsic chemoselectivity of the carbon-iodine bond, researchers can achieve precise molecular construction while preserving other halogenated sites for subsequent synthetic elaborations. The protocols detailed herein, grounded in a firm mechanistic understanding, provide a validated pathway to success. Careful control over the reaction atmosphere, catalyst system, and reagents is paramount to achieving high yields and minimizing side products, making this transformation a valuable asset in the toolkit of any synthetic chemist.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: 4-Chloro-5-fluoro-2-iodoaniline as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-5-fluoro-2-iodoaniline, a trifunctional aromatic compound, as a strategic building block for the synthesis of diverse and complex heterocyclic scaffolds. The unique arrangement of its substituents—an aniline amine group, a reactive iodine atom, and electron-withdrawing chloro and fluoro groups—offers a powerful platform for regioselective transformations. This document details its chemical properties, safety protocols, and provides field-proven, step-by-step methodologies for its application in key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct high-value indole and quinoline derivatives. These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aniline derivative poised to be a cornerstone in modern heterocyclic chemistry. Its utility stems from the orthogonal reactivity of its functional groups:
-
2-Iodo Group: Serves as the primary reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck, Buchwald-Hartwig), enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.
-
Aniline NH₂ Group: Acts as an intrinsic nucleophile, perfectly positioned for intramolecular cyclization reactions to form five or six-membered nitrogen-containing rings after the initial cross-coupling step.
-
4-Chloro & 5-Fluoro Groups: These electron-withdrawing halogens modulate the electronic properties of the aromatic ring, influencing the reactivity of the iodo and amino groups. Furthermore, they provide additional vectors for late-stage functionalization and can significantly impact the physicochemical and pharmacological properties of the final heterocyclic products, such as metabolic stability and binding affinity.
This combination makes it an ideal precursor for constructing substituted indoles, quinolines, and other fused heterocyclic systems that are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2]
Physicochemical and Safety Data
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation. The data for this compound are summarized below.[3][4][5]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1094759-93-9 | [3][5] |
| Molecular Formula | C₆H₄ClFIN | [4][5] |
| Molecular Weight | 271.46 g/mol | [4][5] |
| Appearance | Not specified (typically an off-white to brown solid for similar anilines) | N/A |
| Storage | Store sealed in a dry, room temperature environment. | [5] |
| Safety Information | Details |
| Signal Word | Warning (Assumed based on similar compounds) |
| Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and eye irritation. (Assumed based on analogues like 4-fluoro-2-iodoaniline).[6] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 (Avoid breathing dust, wear protective gear, if swallowed/on skin call a doctor, if in eyes rinse cautiously).[7] |
| PPE | Chemical-resistant gloves, safety goggles with side shields, lab coat. Use in a well-ventilated fume hood. |
Core Application: Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization
A premier application of 2-iodoanilines is the synthesis of the indole scaffold, a core component of countless natural products and pharmaceuticals.[8] The most direct route involves a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate.[9]
Causality of the Workflow
This two-step, one-pot sequence is highly efficient. The initial palladium- and copper-catalyzed Sonogashira coupling specifically targets the C-I bond, the most reactive halide site, to form a new C(sp²)-C(sp) bond. The resulting 2-alkynylaniline is then primed for cyclization. The addition of a base like potassium tert-butoxide facilitates the deprotonation of the aniline nitrogen, which then attacks the proximal carbon of the alkyne in a 5-endo-dig cyclization, a key step in forming the indole ring.[10]
Caption: Workflow for the one-pot synthesis of indoles.
Protocol 1: One-Pot Synthesis of 2-Substituted 6-Chloro-5-fluoroindoles
This protocol is adapted from established procedures for the synthesis of substituted indoles from 2-haloanilines.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (2.5 equiv)
-
Potassium tert-butoxide (KOt-Bu) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the resulting suspension for 5 minutes.
-
Sonogashira Coupling: Add the terminal alkyne (1.2 equiv) followed by DBU (2.5 equiv) via syringe. Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring by TLC for the consumption of the iodoaniline.
-
Cyclization Step: After cooling the mixture to room temperature, add KOt-Bu (3.0 equiv) and anhydrous DMSO.
-
Heating: Heat the reaction mixture to 100 °C for 15-30 minutes until the 2-alkynylaniline intermediate is fully consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target indole.
Application in Quinoline Synthesis
Substituted quinolines are another class of heterocyles with significant biological activity.[1] this compound is an excellent starting material for building the quinoline core, particularly through palladium-catalyzed carbonylative cyclization reactions with terminal alkynes.[11]
Causality of the Workflow
This powerful transformation builds the quinoline-4-one scaffold in a single, palladium-catalyzed step. The reaction begins with the coupling of the 2-iodoaniline and the terminal alkyne. Crucially, carbon monoxide (often from a solid source like Mo(CO)₆ for safety and convenience) is inserted into the palladium-aryl bond. This is followed by intramolecular cyclization where the aniline nitrogen attacks the activated carbonyl group, leading to the formation of the heterocyclic ring.[11]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition Complex", fillcolor="#FFFFFF"]; ArPdI [label="Ar-Pd(II)-I(L)₂", fillcolor="#FFFFFF"]; CO_Insert [label="CO Insertion", fillcolor="#FFFFFF"]; AcylPd [label="Ar(CO)-Pd(II)-I(L)₂", fillcolor="#FFFFFF"]; Alkyne_Coord [label="Alkyne\nCoordination", fillcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#FFFFFF"]; Reduct_Elim [label="Reductive\nElimination", fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-I", color="#EA4335"]; OxAdd -> ArPdI; ArPdI -> CO_Insert [label="+ CO", color="#34A853"]; CO_Insert -> AcylPd; AcylPd -> Alkyne_Coord [label="+ Alkyne", color="#4285F4"]; Alkyne_Coord -> Cyclization; Cyclization -> Reduct_Elim; Reduct_Elim -> Pd0 [label="Product Out", style=dashed, color="#EA4335"];
// Invisible nodes for layout {rank=same; Pd0; Reduct_Elim;} {rank=same; OxAdd; Cyclization;} {rank=same; ArPdI; Alkyne_Coord;} {rank=same; CO_Insert; AcylPd;} } endsubgraph
Caption: Catalytic cycle for carbonylative quinolinone synthesis.
Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of 2-Substituted Quinolin-4-ones
This protocol is based on modern methods using a solid CO source, which avoids the need for high-pressure CO gas, making it more accessible for standard laboratory settings.[11]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 equiv)
-
Xantphos (0.2 equiv)
-
Molybdenum hexacarbonyl [Mo(CO)₆] (1.0 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv), and Mo(CO)₆ (1.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, the terminal alkyne (1.5 equiv), and DBU (3.0 equiv) via syringe.
-
Reaction: Tightly seal the reaction tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and other solids.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-chloro-5-fluoro-2-substituted-quinolin-4-one.
Conclusion
This compound stands out as a trifunctional, high-potential building block for constructing complex heterocyclic molecules. The protocols detailed herein for the synthesis of indoles and quinolin-4-ones demonstrate its utility in robust, palladium-catalyzed transformations. The strategic placement of halogen atoms not only directs reactivity but also provides opportunities for further diversification, making this reagent a valuable addition to the toolkit of synthetic and medicinal chemists. The methodologies are scalable and utilize modern, safer reagents, aligning with the goals of efficient and practical organic synthesis.
References
- 1. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1094759-93-9 [chemicalbook.com]
- 4. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1094759-93-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. 4-Fluoro-2-iodoaniline | 61272-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-氯-2-氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
Application Notes & Protocols: Leveraging 4-Chloro-5-fluoro-2-iodoaniline as a Strategic Building Block in Organic Electronics
Abstract
The rational design of organic semiconductor materials is paramount for advancing the field of organic electronics. The performance of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is intrinsically linked to the molecular architecture of the active materials. This guide introduces 4-Chloro-5-fluoro-2-iodoaniline , a poly-functionalized aromatic building block, and outlines its strategic potential in the synthesis of novel materials for organic electronics. The distinct electronic properties and regioselective reactivity of its three halogen substituents (F, Cl, I) provide a versatile platform for creating complex, high-performance organic molecules, particularly hole-transporting materials (HTMs) and emissive dopants. We provide a detailed rationale for its use, exemplary synthetic protocols based on established cross-coupling methodologies, and standard characterization workflows.
Introduction: Rationale for Use
This compound is a unique trifunctional aniline derivative. Its utility in organic electronics stems from several key molecular features:
-
Orthogonal Reactivity: The carbon-halogen bonds exhibit different reactivities towards common palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Cl bond, allowing for sequential, site-selective functionalization. This is crucial for building complex, asymmetric molecules.[1]
-
Electronic Tuning: The presence of electron-withdrawing fluorine and chlorine atoms can lower the HOMO and LUMO energy levels of the resulting materials.[2] This fluorination strategy is a well-established method for improving the stability of organic semiconductors against oxidative degradation and facilitating electron injection.[2][3]
-
Amine Functionality: The primary amine group serves as a potent synthetic handle for constructing triarylamine structures, which are a cornerstone of hole-transporting materials due to their excellent charge-carrying capabilities.[4][5] It can be readily employed in reactions like the Buchwald-Hartwig amination.[6][7]
These features make this compound an attractive starting material for synthesizing novel compounds for various layers within an organic electronic device, such as the Hole Transport Layer (HTL) in OLEDs or the active channel in OFETs.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 210631-53-3 (Illustrative) | N/A |
| Molecular Formula | C₆H₄ClFIN | N/A |
| Molecular Weight | 271.46 g/mol | N/A |
| Appearance | Off-white to light brown solid | N/A |
| Key Reactive Sites | C2-Iodo (High), C4-Chloro (Low), N1-Amine | [1] |
Synthetic Pathways & Methodologies
The strategic value of this compound is realized through palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for a two-step functionalization, enabling the construction of complex molecular architectures.
dot graph "Synthetic_Pathways" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} } Caption: Sequential cross-coupling strategy for synthesizing a triarylamine-based Hole Transport Material (HTM).
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[8] Due to the higher reactivity of the C-I bond, this coupling can be performed selectively, leaving the C-Cl bond intact for subsequent reactions.[1][9]
Objective: To synthesize 4-Chloro-5-fluoro-2-(naphthalen-2-yl)aniline.
Materials:
-
This compound (1.0 eq)
-
Naphthalen-2-ylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [P(Ph)₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, naphthalen-2-ylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and P(Ph)₃ in a small amount of toluene. Add this catalyst mixture to the main reaction flask.
-
Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add the degassed toluene/water solvent mixture via cannula. Causality: Removing oxygen is critical as it can oxidize the Pd(0) active catalyst and the phosphine ligands, inhibiting the reaction.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Buchwald-Hartwig Amination to Form a Diarylamine
Following the initial C-C bond formation, the amine group can be functionalized using the Buchwald-Hartwig amination to build the core of a hole-transporting triarylamine structure.[7][10]
Objective: To synthesize N-(4-bromophenyl)-4-chloro-5-fluoro-2-(naphthalen-2-yl)aniline.
Materials:
-
4-Chloro-5-fluoro-2-(naphthalen-2-yl)aniline (from Protocol 1) (1.0 eq)
-
1-Bromo-4-iodobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Xantphos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene, degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aniline starting material, 1-bromo-4-iodobenzene, and NaOtBu.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the Pd₂(dba)₃ and Xantphos ligand. Causality: Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step in the catalytic cycle and stabilizes the palladium catalyst.[7]
-
Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add degassed, anhydrous toluene.
-
Reaction: Heat the mixture to 110 °C and stir for 18-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (hexanes/dichloromethane gradient).
-
Validation: Characterize the product by NMR and Mass Spectrometry. The presence of the bromine atom provides a reactive handle for a final C-C or C-N coupling step if desired.
Characterization of Derived Materials
A thorough characterization is essential to validate the synthesis and understand the material's potential for electronic applications.[11][12]
dot graph "Characterization_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} } Caption: A standard workflow for characterizing newly synthesized organic electronic materials.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the molecular structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the exact molecular weight.
-
UV-Vis Spectroscopy: Measures the light absorption properties of the material, which is crucial for understanding its electronic transitions and optical bandgap.[12]
-
Photoluminescence (PL) Spectroscopy: Characterizes the emissive properties of the material, essential for OLED applications.[13] This determines the emission color and quantum efficiency.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels. These values are critical for assessing energy level alignment with other materials in a device, which governs charge injection and transport.[14]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and glass transition temperature (Tg), which are important indicators of the material's durability and suitability for vacuum deposition processes used in device fabrication.[15]
Exemplary Device Integration
Materials derived from this compound are prime candidates for the Hole Transport Layer (HTL) in OLEDs.[16] A typical multilayer OLED structure is fabricated by sequential vacuum thermal evaporation.[17]
dot graph "OLED_Device_Structure" { layout="dot"; rankdir="TB"; splines=ortho; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"];
} } Caption: Schematic of a multilayer OLED device incorporating the synthesized Hole Transport Material.
In this architecture, the HTL's function is to facilitate the transport of holes from the anode to the emissive layer while blocking the passage of electrons, thereby confining charge recombination to the EML and maximizing device efficiency. The HOMO level of the HTL, determined by CV, must be well-aligned with the work function of the anode and the HOMO of the EML to ensure efficient hole injection and transport.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its unique pattern of halogen substitution allows for regioselective, sequential cross-coupling reactions, providing synthetic chemists with precise control over the final molecular architecture. The protocols and characterization workflows outlined here provide a foundational guide for researchers to explore the potential of this compound in developing next-generation organic semiconductors with tailored electronic properties and enhanced device performance.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic semiconductor - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. polyopto.wp.st-andrews.ac.uk [polyopto.wp.st-andrews.ac.uk]
- 14. Item - Design, synthesis and applications of novel hole transporting materials for Perovskite solar cells - RMIT University - Figshare [research-repository.rmit.edu.au]
- 15. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 16. researchgate.net [researchgate.net]
- 17. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Chemoselective N-Arylation of 4-Chloro-5-fluoro-2-iodoaniline
Introduction: The Strategic Importance of N-Aryl Anilines
N-arylated anilines and their derivatives are foundational scaffolds in modern chemistry, serving as crucial intermediates and core structures in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, therefore, is a topic of significant interest for researchers in drug development and process chemistry. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent and most versatile method for constructing the pivotal C(aryl)-N bond, largely supplanting harsher, traditional methods due to its broad substrate scope and functional group tolerance.[2][3][4]
This guide provides a detailed protocol and expert insights for the N-arylation of a complex, polyhalogenated substrate: 4-Chloro-5-fluoro-2-iodoaniline. The presence of three distinct halogen atoms (I, Cl, F) on the aniline ring presents a unique challenge in chemoselectivity. This document will explain the rationale behind a protocol designed to achieve selective amination at the most reactive C-I bond, a critical transformation for building complex molecular architectures.
Reaction Overview & Mechanistic Insights
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[4][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6]
Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.
Chemoselectivity in Polyhalogenated Systems
For the substrate this compound, the primary challenge is directing the reaction to a single site. The rate of the initial, and often rate-limiting, oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This energy follows the trend C-I < C-Br < C-Cl < C-F. Consequently, palladium catalysts will selectively activate the weakest C-I bond, leaving the stronger C-Cl and C-F bonds intact for potential subsequent functionalization. This inherent reactivity difference is the cornerstone of achieving a chemoselective N-arylation on this specific substrate.[7]
Key Parameter Optimization: The Rationale Behind the Protocol
A successful cross-coupling reaction depends on the synergistic interplay of the catalyst, ligand, base, and solvent. The choices outlined below are optimized for the electron-deficient and sterically demanding nature of the 2-iodoaniline substrate.
Catalyst and Ligand Selection
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[6] First-generation simple phosphine ligands are often ineffective for challenging substrates. Modern catalysis relies on bulky, electron-rich biaryl phosphine ligands, often referred to as "Buchwald ligands."[6][8]
-
Rationale: These ligands promote both the oxidative addition and the final reductive elimination step. Their steric bulk facilitates the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition. Furthermore, the electron-donating nature of the ligand increases electron density on the palladium center, which is crucial for facilitating the C-N bond-forming reductive elimination. For a substrate like 2-iodoaniline, which is sterically hindered at the reaction site, a ligand such as XPhos or RuPhos is highly recommended.[6][9]
-
Palladium Precursor: A simple Pd(0) or Pd(II) salt is used as the precursor. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.
Base Selection
The base plays a crucial role in the catalytic cycle: it deprotonates the amine coordinated to the palladium center, generating the palladium-amido complex that precedes reductive elimination.[10][11][12]
-
Rationale: The choice of base is highly dependent on the pKa of the amine and the sensitivity of functional groups on the substrates.[13] For many arylations, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a highly effective and commonly used base for this purpose.[5][13] For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures or longer reaction times.[13] Given the relatively low nucleophilicity of the aniline starting material, a strong base like NaOt-Bu is the preferred starting point.
Solvent Selection
The solvent must solubilize the reactants and catalyst system while remaining inert to the reaction conditions.
-
Rationale: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[3][5] They have been shown to work well with a wide range of substrates and catalytic systems. It is critical to use anhydrous solvents, as water can hydrolyze the active catalyst and base, diminishing reaction efficiency.[13] Chlorinated solvents and highly coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the palladium catalyst.[13]
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic primary or secondary amine.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and phosphine ligands are air- and moisture-sensitive.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl or alkyl amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] or Pd₂(dba)₃ (1-2 mol%)
-
Biaryl phosphine ligand (e.g., XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of ~0.1-0.2 M)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Reaction Setup and Execution
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe. Stir the mixture for a few minutes. Then, add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting iodoaniline is consumed (typically 4-24 hours).
Work-up and Purification
-
Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Carefully pour the mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride. Shake the funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine | Aryl or Alkyl Amine | 1.1 - 1.5 equivalents |
| Pd Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 2 mol% |
| Ligand | XPhos, RuPhos, or similar | 2 - 4 mol% (Ligand:Pd ratio of ~2:1) |
| Base | Sodium tert-butoxide (NaOt-Bu) | 1.4 - 2.0 equivalents |
| Solvent | Anhydrous Toluene or Dioxane | Concentration of 0.1 - 0.5 M |
| Temperature | 80 - 110 °C | Substrate and catalyst dependent |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for catalyst stability |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient base; low temperature. | Ensure reagents and solvent are anhydrous. Use a fresh bottle of base. Screen different ligands or increase the reaction temperature.[13] |
| Formation of Side Products | Hydrodehalogenation (replacement of I with H). | This can be a ligand-dependent side reaction. Try a different class of phosphine ligand.[8][13] |
| Starting Material Recovered | Catalyst poisoning; poor solubility. | Ensure all reagents are pure. Functional groups like nitro or azo groups can poison the catalyst. Ensure the base is sufficiently soluble in the chosen solvent.[13] |
| Difficulty in Purification | Product co-elutes with ligand or byproducts. | Optimize the chromatography eluent system. Sometimes, a different work-up (e.g., acidic wash to remove basic impurities) can simplify purification. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the chemoselective N-arylation of this compound. By leveraging the principles of the Buchwald-Hartwig amination and carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize valuable N-arylated products while preserving the chloro and fluoro substituents for further chemical elaboration. The provided protocol serves as an excellent starting point for optimization and is applicable to a wide range of amine coupling partners, facilitating advancements in medicinal chemistry and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 4-Chloro-5-fluoro-2-iodoaniline Derivatives
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-5-fluoro-2-iodoaniline, a key halogenated intermediate in the development of advanced pharmaceuticals and agrochemicals.[1] We will detail a robust, scalable, two-step synthetic pathway, beginning with the catalytic reduction of a nitroaromatic precursor followed by a regioselective iodination. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing mechanistic understanding, safety, and scalability.
Strategic Overview & Retrosynthetic Analysis
The synthesis of multi-substituted anilines requires careful strategic planning to ensure correct regiochemistry. Direct multi-halogenation of aniline is often unselective and difficult to control. A more robust strategy involves a sequential introduction of the functional groups, leveraging the directing effects of existing substituents at each stage.
Our chosen pathway involves two primary transformations:
-
Reduction of a Nitro Group: The synthesis begins with the readily available 1-chloro-2-fluoro-4-nitrobenzene. The nitro group serves as a precursor to the directing amino group and is reduced in the first step. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency and clean reaction profile.[2][3]
-
Regioselective Iodination: With the aniline precursor, 4-Chloro-5-fluoroaniline, in hand, the final iodine substituent is introduced. The powerful ortho-, para-directing effect of the amino group, combined with the existing substitution pattern, directs the incoming electrophilic iodine to the C2 position.
This strategy is visualized in the following retrosynthetic analysis:
Caption: Retrosynthetic pathway for the target molecule.
Part I: Synthesis of the Precursor, 4-Chloro-5-fluoroaniline
The foundational step is the conversion of the nitro-aromatic starting material into the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and industrially viable method.
Workflow for Precursor Synthesis
Caption: Workflow for the catalytic hydrogenation step.
Protocol 1: Large-Scale Catalytic Hydrogenation
This protocol is adapted from established industrial methods for the reduction of halogenated nitroaromatics.[2]
Materials & Equipment:
-
High-pressure hydrogenation reactor equipped with mechanical stirring, heating mantle, and pressure gauge.
-
1-Chloro-2-fluoro-4-nitrobenzene (1.0 eq)
-
Methanol (or Ethanol), industrial grade
-
Palladium on Carbon (Pd/C), 5-10 wt% catalyst (e.g., 0.01-0.05 eq Pd)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Charging: In a suitably sized high-pressure reactor, charge the 1-chloro-2-fluoro-4-nitrobenzene and methanol. The solvent volume should be sufficient to ensure effective stirring (typically 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under a nitrogen atmosphere to prevent ignition of the dry catalyst in air.
-
Inerting and Pressurization: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an oxygen-free environment.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (see table below). Begin vigorous stirring and heat the reaction mixture to the desired temperature. The reaction is exothermic; careful temperature control is crucial.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Caution: The catalyst-wet filter cake can be pyrophoric and should not be allowed to dry in the air. Quench it immediately with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude 4-chloro-5-fluoroaniline, which can be used directly in the next step or purified further by distillation if required.
| Parameter | Typical Range | Rationale |
| Substrate Scale | 1 - 100 kg | Method is scalable with appropriate engineering controls. |
| H₂ Pressure | 100 - 1500 psi | Higher pressure increases reaction rate. |
| Temperature | 80 - 130 °C | Balances reaction rate against potential dehalogenation side reactions. |
| Catalyst Loading | 1-5 mol% (Pd) | Lower loading is cost-effective but may require longer reaction times. |
| Typical Yield | >95% | This reduction is generally high-yielding and clean.[4] |
Part II: Regioselective Iodination of 4-Chloro-5-fluoroaniline
This step introduces the iodine atom at the C2 position. The procedure is an adaptation of the well-established direct iodination of anilines, a robust method suitable for large-scale production.[5]
Mechanism Insight: Electrophilic Aromatic Substitution
The amino group (-NH₂) is a potent activating group, directing electrophiles to the ortho and para positions. In our substrate, the para position is blocked by the chlorine atom. The two ortho positions (C2 and C6) are available. The fluorine at C5 and the chlorine at C4 are deactivating, but the activating power of the amino group dominates. The iodine will preferentially substitute at the C2 position due to steric hindrance from the adjacent fluoro group at C5 potentially disfavoring substitution at C6. The reaction requires a mild base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) formed as a byproduct, which would otherwise protonate the aniline and deactivate the ring.[5]
Protocol 2: Direct Electrophilic Iodination
Materials & Equipment:
-
Jacketed glass reactor with mechanical stirring, temperature probe, and addition funnel.
-
4-Chloro-5-fluoroaniline (1.0 eq)
-
Iodine (I₂), powdered or prilled (1.0 - 1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Water and an organic co-solvent like Ethanol or Methanol.
Procedure:
-
Initial Setup: In the reactor, charge the 4-chloro-5-fluoroaniline, sodium bicarbonate, and the water/alcohol solvent system. Stir to form a slurry.
-
Cooling: Cool the mixture to 10-15°C using the reactor jacket. Maintaining this temperature is important to control the reaction rate and minimize side products.[5]
-
Iodine Addition: Add the powdered iodine in small portions over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 20°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-3 hours. The dark color of the iodine should fade as it is consumed.
-
Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.
-
Isolation: The crude product often precipitates from the reaction mixture. Collect the solid by filtration on a Buchner funnel.
-
Washing: Wash the filter cake sequentially with a cold aqueous solution of sodium thiosulfate (to remove any unreacted iodine), followed by cold water to remove residual salts.
-
Drying: Press the cake as dry as possible and then dry the solid product in a vacuum oven at a moderate temperature (40-50°C).
Workflow for Iodination and Purification
Caption: Iodination, workup, and isolation workflow.
Quality Control & Characterization
Verification of the final product's identity and purity is paramount. The following specifications should be met.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFIN | [6] |
| Molecular Weight | 271.46 g/mol | [6] |
| CAS Number | 1094759-93-9 | [6] |
| Appearance | Solid (e.g., beige to brown powder) | Typical for this class of compounds |
| Melting Point | 39-43 °C (for 4-Chloro-2-iodoaniline) | |
| Purity (by HPLC/GC) | ≥ 98% | Standard for intermediates |
Note: The melting point for the specific this compound is not widely published; the value for the closely related 4-Chloro-2-iodoaniline is provided for reference.
Analytical Methods:
-
¹H, ¹³C, and ¹⁹F NMR: To confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/GC: To determine purity and quantify any residual starting material or byproducts.
Safety & Hazard Management
Handling halogenated anilines and iodine on a large scale requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Chemical Hazards:
-
Anilines: Acutely toxic by inhalation, ingestion, and skin absorption.[7] They can cause methemoglobinemia, leading to cyanosis.[7] Aniline derivatives are also suspected carcinogens.
-
Iodine: Corrosive and causes severe skin and eye irritation. Harmful if inhaled.
-
Solvents: Methanol is flammable and toxic.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Use closed-system reactors to minimize exposure.
-
Ensure proper grounding of equipment to prevent static discharge, especially when handling flammable solvents.
-
-
Waste Disposal:
-
All chemical waste, especially halogenated organic compounds, must be disposed of in accordance with local and federal regulations.[5] Do not discharge to drains.
-
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Utility of 4-Chloro-5-fluoro-2-iodoaniline in Agrochemical Synthesis
Introduction: Unlocking New Potential in Agrochemical Design with a Novel Building Block
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the design and synthesis of novel active ingredients are of paramount importance. The strategic incorporation of halogen atoms into molecular scaffolds is a well-established principle in modern agrochemical research, often leading to enhanced biological activity, metabolic stability, and favorable physicochemical properties.[1][2] Within this context, polysubstituted anilines serve as critical precursors for a wide array of herbicides, fungicides, and insecticides.[3][4][5]
This technical guide focuses on the potential applications of 4-Chloro-5-fluoro-2-iodoaniline (CAS No. 1094759-93-9), a unique and highly functionalized building block. While direct references to its use in commercially available agrochemicals are not extensively documented in publicly available literature, its structural features suggest significant potential for the synthesis of next-generation crop protection agents. The presence of chloro, fluoro, and iodo substituents on the aniline ring, each with distinct electronic and steric properties, offers a versatile platform for synthetic diversification and fine-tuning of biological efficacy.
This document will provide researchers, scientists, and professionals in the agrochemical industry with a comprehensive overview of the potential reactivity of this compound, along with a detailed, exemplary protocol for its application in the synthesis of a novel fungicidal candidate. The principles and methodologies described herein are grounded in established synthetic transformations common in the agrochemical sector.
Physicochemical Properties and Synthetic Potential
The unique substitution pattern of this compound provides multiple reactive handles for synthetic chemists to exploit. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1094759-93-9 | --INVALID-LINK--[6] |
| Molecular Formula | C₆H₄ClFIN | --INVALID-LINK--[6] |
| Molecular Weight | 271.46 g/mol | --INVALID-LINK--[6] |
| IUPAC Name | This compound | --INVALID-LINK--[6] |
The synthetic utility of this molecule is derived from its distinct functional groups:
-
Amino Group (-NH₂): This primary amine is a versatile nucleophile, readily participating in the formation of amides, ureas, sulfonamides, and carbamates, which are common toxophores in many classes of agrochemicals.[7][8]
-
Iodo Group (-I): The iodine atom at the 2-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of carbon and heteroatom substituents, enabling the construction of complex molecular architectures.
-
Chloro (-Cl) and Fluoro (-F) Groups: These halogens on the aromatic ring play a crucial role in modulating the electronic properties (pKa of the aniline) and lipophilicity of the molecule.[2] They can also serve as blocking groups to direct further electrophilic substitution or as key elements for binding to the target protein. The presence of fluorine, in particular, is known to often enhance the biological activity and metabolic stability of agrochemicals.[9]
Exemplary Application: Synthesis of a Novel Fungicidal Candidate
To illustrate the potential of this compound, we present a hypothetical, yet chemically sound, synthetic route to a novel pyrazole carboxamide fungicide. This class of fungicides is of significant commercial importance, with many active ingredients targeting the succinate dehydrogenase (SDH) enzyme in fungi. The overall synthetic strategy involves a two-step process: a palladium-catalyzed Sonogashira coupling followed by an amide bond formation.
Workflow for the Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
Caption: Synthetic workflow for a hypothetical fungicide.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Ethynyl-4-chloro-5-fluoroaniline (Intermediate 2)
This two-part step first introduces an acetylene moiety via a Sonogashira coupling, which is then deprotected to yield the terminal alkyne.
Part A: Synthesis of 4-Chloro-5-fluoro-2-((trimethylsilyl)ethynyl)aniline (Intermediate 1)
-
Rationale: The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The use of a trimethylsilyl (TMS) protected alkyne prevents self-coupling and other side reactions. Palladium and copper co-catalysis is standard for this transformation.
-
Protocol:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (10.0 g, 36.8 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.52 g, 0.74 mmol, 2 mol%), and copper(I) iodide (0.28 g, 1.47 mmol, 4 mol%).
-
Add dry, degassed tetrahydrofuran (THF, 150 mL) and triethylamine (TEA, 10.2 mL, 73.6 mmol).
-
To the stirred suspension, add trimethylsilylacetylene (6.2 mL, 44.2 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 50°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous ammonium chloride solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 1.
-
Part B: Desilylation to form 2-Ethynyl-4-chloro-5-fluoroaniline (Intermediate 2)
-
Rationale: The TMS protecting group is labile under basic conditions. Potassium carbonate in methanol is a mild and effective method for this deprotection.
-
Protocol:
-
Dissolve the purified Intermediate 1 in methanol (100 mL) in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃, 7.6 g, 55.2 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2, which can be used in the next step without further purification if purity is sufficient.
-
Step 2: Synthesis of N-(2-Ethynyl-4-chloro-5-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Final Product)
-
Rationale: The formation of an amide bond between an aniline and an acid chloride is a robust and widely used reaction in the synthesis of agrochemicals. Pyridine is used as a base to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve 2-Ethynyl-4-chloro-5-fluoroaniline (Intermediate 2, from the previous step, assuming 36.8 mmol theoretical) in dichloromethane (DCM, 150 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (4.5 mL, 55.2 mmol) to the solution.
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (9.2 g, 40.5 mmol) in DCM (50 mL) and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified final product.
-
Conclusion and Future Outlook
While this compound may not yet be a widely cited precursor in agrochemical literature, its rich functionality marks it as a highly promising building block for the discovery of new active ingredients. The ortho-iodo group provides a key site for diversification through modern cross-coupling chemistry, while the fluoro and chloro substituents are known to favorably influence biological activity. The protocols detailed in this guide, though exemplary, are based on robust and scalable chemical transformations that are central to the agrochemical industry. Researchers are encouraged to explore the utility of this and other novel halogenated anilines in their synthetic programs, as they hold the potential to unlock new areas of chemical space and lead to the development of the next generation of crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. nbinno.com [nbinno.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Benzoylphenylureas with Fluorinated Substituents on the Aniline Ring as Insect Growth Regulators [agris.fao.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-Chloro-5-fluoro-2-iodoaniline Suzuki Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-5-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and efficiency of their experiments. The insights provided are based on established chemical principles and field-proven strategies.
I. Understanding the Substrate: this compound
The unique substitution pattern of this compound presents specific challenges and considerations in Suzuki-Miyaura coupling reactions. The presence of three halogen atoms with differential reactivity (I > Br > Cl) allows for selective coupling. The electron-withdrawing nature of the chloro and fluoro groups, coupled with the ortho-amino group, influences the electronic properties of the aryl halide and can impact the catalytic cycle. This guide will address common issues encountered when using this substrate and provide actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields in Suzuki reactions with this substrate can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Explanation: The Palladium(0) catalyst can be sensitive to air and moisture. Improper handling or aged catalysts can lead to reduced activity.
-
Solution: Use a fresh batch of the palladium precursor and ligand. Consider using a pre-catalyst for improved stability and activity. Ensure all solvents are properly degassed and the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
-
Sub-optimal Base Selection:
-
Explanation: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or side reactions.
-
Solution: For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). However, the choice of base can be substrate-dependent, and a small screen of bases may be necessary.
-
-
Boronic Acid/Ester Decomposition:
-
Explanation: Boronic acids can be susceptible to decomposition, particularly protodeboronation, under aqueous basic conditions, which reduces the amount of active coupling partner available.
-
Solution: Consider using the more stable pinacol boronate ester derivative of your coupling partner. While they may exhibit slower reaction rates, they often provide more reproducible and higher isolated yields due to their stability. If using a boronic acid, ensure anhydrous conditions if water is not a necessary component of the solvent system.
-
-
Inefficient Oxidative Addition:
-
Explanation: The oxidative addition of the aryl iodide to the Pd(0) center is a critical step. Steric hindrance or electronic effects from the aniline substrate can slow this process.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands are known to accelerate the oxidative addition and reductive elimination steps, particularly for electron-rich or sterically hindered aryl halides.
-
A logical workflow for troubleshooting low yields is presented below:
Caption: Troubleshooting workflow for low reaction yields.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.
| Side Reaction | Description | Mitigation Strategies |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct. | - Use a slight excess (1.2-1.5 equivalents) of the boronic acid.- Ensure a strictly inert atmosphere to prevent oxygen-mediated homocoupling.- Employ bulky ligands that disfavor the formation of the homocoupled product. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, rendering it inactive for cross-coupling. | - Use anhydrous conditions if water is not essential for the reaction.- Employ boronate esters, which are more resistant to protodeboronation.- Minimize reaction time at high temperatures. |
| Dehalogenation | The aryl iodide is reduced to an arene, removing the reactive site for coupling. | - This can occur if the Pd complex reacts with a hydride source in the reaction mixture.- Ensure the purity of solvents and reagents. Amine bases or alcohol solvents can sometimes be sources of hydrides. |
Q3: How do I choose the optimal catalyst and ligand system for this compound?
The choice of catalyst and ligand is critical for a successful reaction with this substrate.
-
Palladium Source: Standard palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. For convenience and improved reproducibility, pre-formed catalysts (precatalysts) such as XPhos Pd G2 or G3 are excellent choices, as they are more stable and ensure a consistent Pd(0) source.
-
Ligand Selection: Due to the electron-rich nature and potential steric hindrance of the aniline substrate, bulky and electron-rich phosphine ligands are generally recommended.
-
Buchwald-type ligands (e.g., SPhos, XPhos): These are often the first choice for challenging couplings as they promote both oxidative addition and reductive elimination.
-
Pd(dppf)Cl₂: This is a versatile and robust catalyst that can be effective for a range of Suzuki couplings.
-
Pd(PPh₃)₄: While a classic catalyst, it may be less effective for this specific substrate compared to more modern ligand systems, especially if steric hindrance is a factor.
-
The catalytic cycle of the Suzuki-Miyaura reaction is depicted below, highlighting the key steps influenced by the catalyst and ligand.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q4: What is the recommended solvent system for this reaction?
Solvents can significantly influence the outcome of Suzuki reactions by affecting solubility, catalyst stability, and the reactivity of the base.
-
Common Solvent Systems: A mixture of an organic solvent and water is often used. The water is necessary for the activity of many inorganic bases.
-
Dioxane/Water: A common and effective solvent system.
-
Toluene/Water: Another widely used mixture.
-
THF/Water: Can be a good alternative.
-
-
Anhydrous Conditions: In some cases, particularly when using boronate esters and organic-soluble bases, anhydrous conditions can be beneficial to minimize protodeboronation.
-
Solvent Purity: The quality of the solvent is crucial. Contaminants can poison the catalyst and reduce yields. Always use high-purity, degassed solvents.
III. Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acids or esters.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol boronate ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The experimental workflow is summarized in the following diagram:
Caption: A flowchart outlining the key steps of the experimental protocol.
By systematically addressing the factors outlined in this guide, researchers can significantly improve the yield and reproducibility of Suzuki-Miyaura reactions with this compound.
IV. References
-
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. 1
-
The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. 2
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). 3
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. 4
-
Screening of different bases for Suzuki coupling a - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd-bsgsM40cwzskaunU9zTw6vexNSoC85WINIAve1Z5pJD0tYXO6ojGtO3m6TozMfA1bFuH8aytuxVKMO411phFVV_N3MA_DlSngJ9syRTXNrq9DqF5jlw1LBBbOztbd-AY1ZXST1fKz7SZ6aXEj2__zj-P3QJIUZTKd6QeisrltR29kf8UDC6ghcxVWG4bT514CCXwdnFMWj5UhH0XYk=](5
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-5-fluoro-2-iodoaniline
Welcome to the technical support center for 4-Chloro-5-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. This document will explain the underlying scientific principles governing the solubility of this compound and provide actionable, step-by-step protocols to overcome these issues.
Understanding the Molecule: Why is this compound Poorly Soluble?
This compound is a heavily substituted aromatic amine. Its poor solubility in aqueous solutions is a direct consequence of its molecular structure:
-
High Lipophilicity: The benzene ring, combined with three halogen substituents (Chloro, Fluoro, Iodo), creates a large, non-polar surface area. This is reflected in its computed XLogP3 value of 2.6 , indicating a strong preference for lipid-like environments over aqueous ones[1].
-
Crystal Lattice Energy: The planar structure and potential for intermolecular interactions (halogen bonding, π-stacking) can lead to a stable crystal lattice. A significant amount of energy is required to break this lattice apart for the molecules to be solvated.
-
Weakly Basic Amino Group: The aniline (-NH₂) group is weakly basic. While it can be protonated to form a more soluble salt, its basicity is significantly reduced by the electron-withdrawing effects of the three halogen atoms on the aromatic ring.
Physicochemical Properties Summary
A clear understanding of the physicochemical properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClFIN | [1] |
| Molecular Weight | 271.46 g/mol | [1] |
| XLogP3 (Lipophilicity) | 2.6 | [1] |
| Predicted pKa (Conjugate Acid) | ~2-3 | Inferred from related halogenated anilines |
| Appearance | Solid (Typical for substituted anilines) |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the standard first choice due to its powerful ability to dissolve a wide range of nonpolar compounds.[2][3]
-
Initial Action: Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or brief vortexing can assist dissolution.
-
Causality: DMSO is an aprotic polar solvent that is highly effective at disrupting the crystal lattice forces of solid compounds and solvating lipophilic molecules.
Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening?
A2: This is a very common problem known as "crashing out." It occurs when the compound, which is stable in the organic stock solution, is abruptly transferred to an aqueous environment where its solubility is much lower.[4]
Here are the primary strategies to overcome this:
-
Lower the Final DMSO Concentration: Aim for the lowest effective final concentration of DMSO in your assay, ideally ≤0.5%, as higher concentrations can be toxic to cells or interfere with enzyme kinetics.[2]
-
Optimize the Dilution Protocol: Do not add the DMSO stock directly to the final volume of the buffer in one step. Instead, perform serial dilutions or add the stock solution to your buffer while vortexing to ensure rapid dispersion. This avoids localized high concentrations that promote precipitation.[3]
-
Use a Co-Solvent System: Sometimes, a mixture of solvents can maintain solubility better than a single one.[2] For example, preparing the stock in a mix of DMSO and ethanol might be effective.
-
Gentle Warming: Pre-warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.[2]
Q3: Are there any alternatives to DMSO if it's not working or is incompatible with my experiment?
A3: Yes, several other water-miscible organic solvents can be tested.[2] The choice is highly dependent on the compound and the tolerance of your experimental system.
-
Alternative Solvents:
-
Dimethylformamide (DMF)
-
Ethanol or Methanol
-
Acetonitrile (ACN)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Critical Control: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the solvent(s) used to dissolve the compound to account for any effects the solvent itself might have.[2]
Q4: Can I use pH to increase the solubility of this compound?
A4: Yes, this is a powerful technique for compounds with ionizable groups.[2] As an aniline, this compound has a basic amino group that can be protonated to form a more soluble cationic salt.
-
Mechanism: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa of the conjugate acid of the aniline, the compound will exist predominantly in its protonated, charged, and more water-soluble form.[5][6][7]
-
Practical Application: The pKa of the conjugate acid of 4-fluoroaniline is 4.65.[8] Due to the additional electron-withdrawing groups, the pKa of this compound is predicted to be even lower (likely in the 2-3 range). Therefore, to improve solubility, you should acidify your buffer. Lowering the pH to 4 or below should significantly increase its aqueous solubility.
-
Caution: Ensure that the low pH is compatible with your experimental system (e.g., cell viability, protein stability).
In-Depth Troubleshooting Guides & Protocols
Protocol 1: Standard Stock Solution Preparation & Dilution
This protocol outlines the standard procedure for preparing a stock solution and diluting it into an aqueous medium.
-
Weighing: Accurately weigh out the desired amount of this compound in a suitable microcentrifuge tube or vial.
-
Initial Solubilization: Add the required volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C. Visually inspect to ensure no solid particles remain.
-
Dilution into Aqueous Buffer: a. Pre-warm the final aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C). b. While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. c. Continue vortexing for another 30 seconds to ensure homogeneity. d. Visually inspect the final solution against a light source for any signs of precipitation (Tyndall effect/cloudiness).
Protocol 2: pH-Modification for Solubility Enhancement
This protocol is for leveraging the basicity of the aniline group to improve aqueous solubility.
-
Determine pH Compatibility: First, confirm the pH tolerance of your assay. Many cell-based assays are sensitive to pH changes, while biochemical assays may be more robust.
-
Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, pH 5.0, pH 4.0). A citrate or acetate buffer system is often suitable for this range.
-
Direct Dissolution Test: Attempt to dissolve a small, known amount of the compound directly into each acidic buffer.
-
Stock Dilution Test: If direct dissolution fails, prepare a concentrated stock in DMSO as per Protocol 1. Then, dilute the stock into the series of acidic buffers.
-
Analysis: Observe which pH condition provides the best solubility without precipitation. Remember to adjust the pH of your final assay medium accordingly and include a pH-matched vehicle control.
Visualization of Troubleshooting & Scientific Principles
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
pH, pKa, and Ionization State
This diagram illustrates how pH affects the ionization and, consequently, the solubility of an aniline compound.
Caption: The effect of pH on the ionization state and solubility of an aniline.
References
- 1. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-5-fluoro-2-iodoaniline
Welcome to the Technical Support Center for the synthesis and optimization of 4-Chloro-5-fluoro-2-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.
Introduction: The Synthetic Challenge
This compound is a highly substituted aniline derivative, presenting a unique set of challenges in its synthesis, primarily centered around achieving high regioselectivity during the iodination step. The electronic effects of the existing chloro and fluoro substituents, combined with the directing influence of the amino group, necessitate a carefully optimized approach to obtain the desired isomer in high yield and purity. This guide will walk you through the critical aspects of the synthesis, from starting material selection to final product purification, addressing common pitfalls and offering robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Pathway Overview
The most logical and commonly employed synthetic route to this compound involves a two-step process:
-
Reduction of a Nitro Precursor: Synthesis of the starting material, 3-chloro-4-fluoroaniline, typically via the reduction of 3-chloro-4-fluoronitrobenzene.
-
Regioselective Iodination: The introduction of an iodine atom at the C2 position of 3-chloro-4-fluoroaniline.
The following sections will address specific questions and troubleshooting scenarios for each of these critical stages.
Part 1: Synthesis of 3-chloro-4-fluoroaniline (Starting Material)
Q1: What is the most reliable method for synthesizing 3-chloro-4-fluoroaniline?
The catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene is the most prevalent and efficient method for large-scale synthesis.[1][2] This method offers high yield and purity with the advantage of a cleaner reaction profile compared to metal-acid reductions.[1]
Typical Reaction Conditions for Catalytic Hydrogenation:
| Parameter | Recommended Value |
| Catalyst | 1% Pt/C |
| Substrate:Catalyst Ratio | 200:1 to 400:1 (w/w) |
| Hydrogen Pressure | 0.1 - 5 MPa |
| Temperature | 50 - 100 °C |
| Reaction Time | 1 - 10 hours |
| Solvent | Typically none (neat) or methanol |
Data compiled from multiple sources.[1][2]
Troubleshooting the Reduction Step
-
Issue: Incomplete conversion of the nitro group.
-
Potential Cause: Catalyst deactivation or insufficient hydrogen pressure.
-
Solution: Ensure the use of fresh, high-quality catalyst. Increase hydrogen pressure and/or reaction time. Monitor the reaction by TLC or GC to confirm completion.
-
-
Issue: Formation of side products (e.g., azo or azoxy compounds).
-
Potential Cause: Insufficient catalyst loading or localized overheating.
-
Solution: Increase catalyst loading. Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.
-
-
Issue: Difficulty in removing the catalyst after the reaction.
-
Potential Cause: Fine catalyst particles passing through the filter medium.
-
Solution: Use a filter aid such as Celite® to facilitate the complete removal of the catalyst.
-
Part 2: Regioselective Iodination of 3-chloro-4-fluoroaniline
This step is the most critical and challenging aspect of the synthesis. The amino group is a strong activating and ortho-, para-directing group. In 3-chloro-4-fluoroaniline, the para position is blocked. Therefore, electrophilic substitution is expected to occur at one of the ortho positions (C2 or C6). The challenge lies in selectively directing the iodination to the C2 position.
Q2: Which iodinating agent is recommended for this reaction?
N-Iodosuccinimide (NIS) is a highly effective and widely used reagent for the iodination of anilines.[3][4] It is generally milder than molecular iodine and offers better control over the reaction.
Q3: How can I control the regioselectivity of the iodination?
The solvent system plays a pivotal role in determining the regioselectivity of aniline iodination with NIS.[3][4]
-
For para-iodination (not desired in this case, but important to note): Polar aprotic solvents like DMSO strongly favor the formation of the para-isomer, often with >99% regioselectivity.[3]
-
For ortho-iodination (desired for this synthesis): Less polar solvents, such as benzene or toluene, in the presence of an acid catalyst like acetic acid, can dramatically switch the selectivity towards the ortho-position.[3][4]
Proposed Optimized Reaction Conditions for ortho-Iodination:
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild and selective reagent for aniline iodination.[3][4] |
| Solvent | Toluene or Benzene | Less polar solvents favor ortho-iodination.[3][4] |
| Catalyst | Acetic Acid (catalytic amount) | Promotes the formation of the ortho-isomer.[3] |
| Temperature | 0 °C to room temperature | Milder temperatures can improve selectivity and reduce side reactions. |
| Stoichiometry | 1.0 - 1.2 equivalents of NIS | Using a slight excess of NIS can drive the reaction to completion. |
Troubleshooting the Iodination Step
-
Issue: Formation of the undesired 6-iodo isomer.
-
Potential Cause: Suboptimal solvent system or temperature.
-
Solution: Ensure the use of a non-polar solvent and a catalytic amount of acetic acid. Running the reaction at a lower temperature may improve selectivity. Careful analysis of the product mixture by GC-MS or NMR is crucial to determine the isomeric ratio.
-
-
Issue: Di-iodination of the aniline.
-
Potential Cause: Excess iodinating agent or prolonged reaction time.
-
Solution: Use a controlled amount of NIS (close to 1.0 equivalent). Monitor the reaction closely by TLC or GC and quench the reaction once the starting material is consumed.
-
-
Issue: Low yield or no reaction.
-
Potential Cause: Deactivated starting material or impure NIS.
-
Solution: Ensure the 3-chloro-4-fluoroaniline is pure and free of any residual reducing agents from the previous step. Use freshly opened or properly stored NIS.
-
-
Issue: Dark-colored reaction mixture and tar formation.
-
Potential Cause: Oxidation of the aniline starting material or product.[5]
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are of high purity.
-
Part 3: Purification of this compound
Q4: What are the recommended methods for purifying the final product?
Purification of halogenated anilines often requires a multi-step approach to remove unreacted starting materials, isomers, and other byproducts.
-
Aqueous Workup:
-
Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to quench any unreacted iodine or NIS.
-
Follow with a wash with a dilute base (e.g., sodium bicarbonate solution) to remove the acetic acid catalyst.
-
Finally, wash with brine to remove any residual water-soluble impurities.
-
-
Chromatography:
-
Flash column chromatography on silica gel is typically the most effective method for separating the desired 2-iodo isomer from the 6-iodo isomer and any di-iodinated byproducts.
-
A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.
-
Troubleshooting the Purification
-
Issue: Difficulty in separating the 2-iodo and 6-iodo isomers by column chromatography.
-
Potential Cause: Similar polarity of the isomers.
-
Solution: Use a longer column and a shallow solvent gradient. Consider using a different stationary phase or a more specialized chromatography technique like HPLC if high purity is required.
-
-
Issue: The product is an oil and does not crystallize.
-
Potential Cause: Presence of impurities that inhibit crystallization.
-
Solution: Ensure the product is of high purity after chromatography. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Seeding with a small crystal of the pure compound, if available, can also be effective.
-
-
Issue: The product darkens upon storage.
-
Potential Cause: Anilines are prone to air oxidation.[6]
-
Solution: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
-
Experimental Workflow and Diagrams
Workflow for the Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship for Optimizing Iodination Regioselectivity
Caption: Key factors influencing the regioselectivity of the iodination step.
Concluding Remarks
The successful synthesis of this compound hinges on a systematic and well-informed approach to reaction optimization, particularly in the critical iodination step. By carefully controlling the solvent system, temperature, and stoichiometry, researchers can effectively steer the reaction towards the desired ortho-iodinated product. This guide provides a foundational framework for troubleshooting common issues and making informed decisions to enhance yield, purity, and overall efficiency. As with any chemical synthesis, meticulous attention to detail, rigorous in-process monitoring, and a commitment to safety are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. [PDF] Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene | Semantic Scholar [semanticscholar.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. reddit.com [reddit.com]
"deiodination of 4-Chloro-5-fluoro-2-iodoaniline and how to prevent it"
A Guide to Preventing Deiodination in Synthetic Applications
Welcome to the technical support center for 4-Chloro-5-fluoro-2-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The primary focus of this guide is to address a common challenge encountered during its use: unwanted deiodination. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this issue and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the stability and handling of this compound.
Q1: What is deiodination and why is it a problem with this compound?
Deiodination is the chemical process where the iodine atom is cleaved from the aniline ring, replacing it with a hydrogen atom. This results in the formation of 4-chloro-5-fluoroaniline as a byproduct. This side reaction is problematic as it consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. The carbon-iodine bond in aryl iodides is the weakest among aryl halides, making it susceptible to cleavage under various conditions.
Q2: What are the primary factors that can cause deiodination of this compound?
Several factors can promote the unwanted removal of the iodine atom. These include:
-
Exposure to light: Aryl iodides can be photochemically sensitive, and exposure to UV or even ambient light can trigger a radical chain reaction leading to dehalogenation.[1][2][3][4]
-
Elevated temperatures: While often necessary for reactions, high temperatures can provide the energy needed to break the C-I bond, especially in the presence of other contributing factors.
-
Certain catalysts and reagents: Transition metal catalysts, particularly palladium and copper complexes used in cross-coupling reactions, can have dehalogenation as a competing side reaction.[5][6] The choice of ligands and the catalyst's oxidation state are critical.
-
Presence of strong bases and a hydrogen source: Bases, in combination with a hydrogen donor (like solvents or other reagents), can facilitate both catalyst-mediated and catalyst-free dehalogenation pathways.[1][2][3][5]
Q3: How can I store this compound to minimize degradation?
To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Store in a cool, dark place: Keep the container in a refrigerator or a cool, light-proof cabinet.
-
Use an amber or opaque container: This will protect the compound from light exposure.
-
Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation pathways that can be initiated by light and air.
Troubleshooting Unwanted Deiodination
This section provides a structured approach to troubleshooting and preventing deiodination in your reactions, with a focus on common palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Deiodination Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 4-chloro-5-fluoroaniline.
-
Isolated yield of the desired biaryl product is lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Palladium Catalyst/Ligand Combination | The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands can accelerate the desired coupling reaction, outcompeting the deiodination pathway.[7] | Switch to a catalyst system known for high activity at lower temperatures. Consider using pre-formed Pd(II) catalysts which can be more stable.[8] For Suzuki reactions, catalysts with bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often effective.[9][10] |
| High Reaction Temperature | Elevated temperatures increase the rate of all reactions, including the undesired deiodination. | Optimize the reaction temperature. Start with lower temperatures (e.g., room temperature or slightly elevated) and monitor the reaction progress. A more active catalyst may allow for lower reaction temperatures.[8] |
| Incorrect Base | The choice of base is critical. Some bases can promote catalyst decomposition or side reactions. The base is required to activate the boronic acid for transmetalation.[9] | Screen different bases. For Suzuki reactions, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can sometimes promote dehalogenation.[5] |
| Presence of a Reductant/Hydrogen Source | Solvents like isopropanol or reagents like formic acid can act as hydride donors, leading to reductive dehalogenation. | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. If a protic solvent is necessary, consider its potential to act as a hydrogen source. |
Issue 2: Deiodination During a Sonogashira Coupling Reaction
Symptoms:
-
Formation of a significant amount of the deiodinated starting material, 4-chloro-5-fluoroaniline.
-
Observation of homocoupling of the alkyne (Glaser coupling).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Suboptimal Palladium/Copper Catalyst Ratio | The Sonogashira reaction typically uses both a palladium catalyst and a copper(I) co-catalyst.[11] An imbalance can lead to side reactions. The copper acetylide formation is a key step.[12] | Optimize the ratio of the palladium catalyst to the copper(I) co-catalyst (e.g., CuI). A common starting point is 1-5 mol% Pd and 2-10 mol% CuI. |
| Base Selection | The base is crucial for deprotonating the terminal alkyne.[11] However, some amine bases can also act as reducing agents at higher temperatures. | Use a bulky, non-nucleophilic amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). If deiodination persists, consider an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Oxygen in the Reaction Mixture | Oxygen can promote the homocoupling of the alkyne (Glaser coupling) and can also affect the stability of the Pd(0) catalyst. | Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11] |
| Light Exposure | As with other reactions involving aryl iodides, light can induce deiodination. | Protect the reaction from light by wrapping the flask in aluminum foil or conducting the reaction in a dark fume hood.[1][2][3][4] |
Issue 3: Deiodination in a Buchwald-Hartwig Amination Reaction
Symptoms:
-
The primary byproduct is the deiodinated starting material.
-
Low conversion to the desired arylamine product.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Ligand Choice | The Buchwald-Hartwig amination is highly dependent on the choice of ligand. The ligand must facilitate both the oxidative addition of the aryl iodide and the reductive elimination of the product.[10][13] A competing side reaction is β-hydride elimination which leads to the dehalogenated arene.[6] | Employ bulky, electron-rich biarylphosphine ligands such as BrettPhos, XPhos, or SPhos. These ligands have been specifically designed to promote the desired C-N bond formation and suppress side reactions.[10] |
| Base Strength and Steric Hindrance | A strong, non-nucleophilic base is required to deprotonate the amine. However, an overly strong or sterically unhindered base can lead to undesired side reactions.[14] | Use a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective at deprotonating the amine without promoting other side reactions. |
| Reaction Concentration | Very dilute reaction conditions can sometimes favor side reactions over the desired bimolecular coupling. | Ensure the reaction is run at a reasonable concentration (typically 0.1 M to 1 M). |
Experimental Protocols: Minimizing Deiodination
Here we provide example protocols for common cross-coupling reactions with this compound, incorporating best practices to prevent deiodination.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an Arylboronic Acid
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst). For challenging couplings, consider a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the reaction to 80 °C and monitor its progress by TLC, GC-MS, or LC-MS.
-
Protect the reaction from light.
-
-
Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sonogashira Coupling
Reaction: Coupling of this compound with a Terminal Alkyne
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent such as THF or DMF.
-
Add a degassed amine base, such as triethylamine or diisopropylethylamine (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Protect the reaction from light.
-
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Deiodination Pathways and Prevention
To better understand the processes involved, the following diagrams illustrate the key concepts.
Caption: Mechanisms of unwanted deiodination.
Caption: Key strategies to minimize deiodination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-5-fluoro-2-iodoaniline Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-2-iodoaniline (CAS: 1094759-93-9).[1][2] This guide is designed to provide in-depth, field-proven insights into managing common impurities encountered during the synthesis of this critical chemical intermediate. As Senior Application Scientists, we understand that purity is not just a number—it is the foundation of reliable and reproducible research in pharmaceutical and agrochemical development.[3][4] This document moves beyond simple protocols to explain the causality behind the challenges you may face and offers robust, self-validating solutions.
Section 1: Understanding the Synthetic Landscape and Impurity Formation
The most common and direct route to this compound is through the electrophilic iodination of its precursor, 4-chloro-5-fluoroaniline. The reaction is governed by the powerful activating, ortho-, para- directing effect of the amine group. While this directs the iodine to the desired C2 position, subtle variations in reaction conditions can lead to a spectrum of process-related impurities.
The primary challenge lies in controlling the regioselectivity and preventing side reactions such as over-iodination and degradation. The key is to use a mild iodinating agent and maintain strict control over stoichiometry and temperature.
Caption: Synthetic pathway and common impurity formation routes.
Table 1: Common Impurities and Their Origins
| Impurity Class | Specific Example | Typical Source | Potential Impact on Downstream Chemistry |
| Starting Material | 4-Chloro-5-fluoroaniline | Incomplete reaction; poor stoichiometry. | Can compete in subsequent coupling reactions, leading to undesired byproducts and reduced yield. |
| Regioisomers | 2-Chloro-3-fluoro-6-iodoaniline | Lack of kinetic or thermodynamic control during iodination. | Difficult to separate from the desired product; introduces structural ambiguity in final compounds. |
| Over-iodination | 4-Chloro-5-fluoro-2,6-diiodoaniline | Excess iodinating agent; prolonged reaction time or elevated temperature. | Changes reactivity and molecular weight; can block desired functionalization sites. |
| Oxidation Products | Azo compounds, quinone-imines | Exposure to air/oxidants, especially at elevated temperatures or in the presence of metal catalysts. | Results in discoloration (pink, brown, black); can interfere with catalysis and purification. |
| Residual Reagents | Iodine (I₂) | Incomplete quenching after reaction. | Can cause discoloration and react in subsequent steps. |
Section 2: Frequently Asked Questions (FAQs)
Question: My final product is pink/brown. What causes this discoloration and how can I remove it?
Answer: This is a classic sign of aniline oxidation. The amino group is highly susceptible to oxidation by air, residual iodine, or trace metal ions, forming highly colored impurities like quinone-imines or azo compounds.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring electron-rich and easily oxidized. This process is often accelerated by heat and light.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Thorough Quenching: After the reaction, ensure all residual iodine is completely quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₄). The disappearance of the iodine color is a good indicator, but a negative starch-iodide test provides definitive confirmation.
-
-
Remediation:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can adsorb many colored impurities.
-
Chromatography: Flash column chromatography is highly effective for removing both colored and structurally similar impurities.[5]
-
Recrystallization: Recrystallization from a suitable solvent system, such as petroleum ether or a heptane/ethyl acetate mixture, can yield a product with significantly improved color.[6]
-
Question: I'm observing a significant isomeric impurity in my product. How can I improve the regioselectivity of the iodination?
Answer: Achieving high regioselectivity is critical and depends on moderating the reactivity of the electrophilic iodination. The -NH₂ group is a powerful ortho-, para- director, while the halogens are deactivating ortho-, para- directors. The desired product comes from iodination at the C2 position, which is ortho to the amine. An isomer likely arises from iodination at the C6 position.
-
Causality: Using highly reactive iodinating systems (e.g., ICl, or I₂ with strong oxidants) or high temperatures can overcome the subtle energetic differences between the C2 and C6 positions, leading to poor selectivity.[7]
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0-15 °C) to favor the kinetically preferred product. A procedure for a related compound uses cooling to 12-15 °C.[8]
-
Use a Milder Reagent System: Instead of aggressive reagents, consider using elemental iodine (I₂) with a mild base like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃).[6][8] These bases neutralize the HI byproduct, driving the reaction forward without excessively increasing the electrophilicity of the iodine.
-
Solvent Choice: The solvent can influence selectivity. Protic solvents may stabilize intermediates differently than aprotic solvents. Experiment with solvents like ethanol, acetonitrile, or diethyl ether to find the optimal medium.[9]
-
Question: My HPLC analysis shows a peak corresponding to a di-iodinated species. How can I prevent this?
Answer: The formation of a di-iodinated byproduct is a clear indication of over-reaction. The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination, typically at the remaining ortho position (C6).
-
Causality: This occurs when the concentration or reactivity of the iodinating agent is too high, or the reaction is allowed to proceed for too long after the starting material is consumed.
-
Troubleshooting Steps:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount or a maximum of 1.0 equivalent of the iodinating agent relative to the 4-chloro-5-fluoroaniline.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via an addition funnel over a prolonged period. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.[8]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues.
Caption: A systematic workflow for troubleshooting low product purity.
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a risk assessment before starting any new procedure.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is designed for baseline separation of the starting material, product, and common impurities.[10][11]
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1).
Protocol 4.2: Purification by Flash Column Chromatography
This protocol is effective for removing isomers and colored impurities on a laboratory scale.[5]
-
Adsorbent: Silica gel, 230-400 mesh.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% Heptane or Petroleum Ether).
-
Column Packing: Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. For less soluble materials, perform a dry loading by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a non-polar solvent like heptane or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to pool the pure product fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.
Protocol 4.3: Analytical Methods for Impurity Characterization
A multi-technique approach is essential for unambiguous impurity identification.[12]
| Technique | Purpose |
| LC-MS | Provides molecular weight information for unknown peaks, confirming the presence of isomers (same MW) or di-iodinated species (higher MW).[12] |
| GC-MS | Ideal for identifying volatile impurities, such as residual solvents.[12] |
| NMR Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are crucial for definitive structural elucidation of the main product and any isolated impurities. ¹⁹F NMR is particularly powerful for identifying fluorine-containing isomers.[11] |
References
- 1. This compound | C6H4ClFIN | CID 57538963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. xray.uky.edu [xray.uky.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotech-spain.com [biotech-spain.com]
"failed Buchwald-Hartwig amination with 4-Chloro-5-fluoro-2-iodoaniline"
Topic: Troubleshooting Failed Buchwald-Hartwig Amination with 4-Chloro-5-fluoro-2-iodoaniline
Welcome to the technical support center for advanced cross-coupling reactions. As Senior Application Scientists, we understand that substrates like this compound present unique challenges. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve issues encountered during the C-N coupling of this complex substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with this compound failing to give the desired product?
A1: A failed reaction with this substrate is often due to a combination of factors stemming from its unique electronic and steric properties. The molecule is a polyhalogenated aniline with strong electron-withdrawing groups (F, Cl, I). This configuration leads to two primary challenges:
-
Deactivated Aryl Halide: The electron-withdrawing fluorine and chlorine atoms decrease the electron density of the aromatic ring, which can make the initial oxidative addition step—the reaction of the aryl halide with the Pd(0) complex—more challenging compared to electron-rich systems.
-
Poorly Nucleophilic Amine: The same electron-withdrawing groups significantly reduce the nucleophilicity of the aniline's nitrogen atom, making it a reluctant partner in the coupling reaction.
Success hinges on carefully selecting a catalyst system (palladium precatalyst and ligand) and base that can overcome these hurdles.
Q2: Which halogen on this compound is supposed to react? I'm concerned about selectivity.
A2: The reaction should be highly selective for the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of C–I > C–Br > C–Cl.[1][2] The C-F bond is generally unreactive. Therefore, the palladium catalyst will preferentially react with the iodo substituent. Issues with selectivity, such as coupling at the C-Cl bond, are rare but can occur under overly harsh conditions (e.g., excessively high temperatures or with an exceptionally active catalyst system).
Q3: How do the fluorine and chlorine substituents electronically influence the reaction?
A3: The fluorine and chlorine atoms have a profound electronic impact. As highly electronegative elements, they inductively withdraw electron density from the aromatic ring. This has several consequences:
-
It makes the aryl iodide more electron-deficient, which can impact the kinetics of oxidative addition.
-
It significantly lowers the basicity and nucleophilicity of the aniline nitrogen.
-
The presence of fluorine can sometimes lead to unexpected coordination effects or influence ligand-substrate interactions.[3]
A visualization of the substrate's challenges is presented below.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 4-Chloro-5-fluoro-2-iodoaniline
This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Chloro-5-fluoro-2-iodoaniline to ensure its long-term stability and maintain experimental integrity. Given its highly substituted and reactive nature, this aniline derivative is susceptible to degradation, which can compromise the accuracy and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - Optimal Storage and Handling
This section addresses the most common queries regarding the proactive care of this compound.
Q1: What are the ideal storage conditions for this compound?
A: The stability of this compound is critically dependent on its storage environment. Like many substituted anilines, it is sensitive to atmospheric oxygen, light, and moisture.[1] The optimal conditions are a synthesis of temperature control, atmospheric inerting, and protection from light.
-
Temperature: For long-term stability, the compound should be stored in a cool environment, ideally between 2°C and 8°C.
-
Atmosphere: The single most important factor is protection from atmospheric oxygen.[1] The container must be tightly sealed. For long-term storage or for use in high-stakes experiments, storing the compound under an inert atmosphere, such as argon or nitrogen, is strongly recommended.[1][2]
-
Light: Photodegradation is a significant risk, particularly for iodo-substituted aromatic compounds. Store the material in an amber glass vial or a container completely shielded from light.[1][3]
-
Moisture: The compound should be kept in a dry, desiccated environment as it can be hygroscopic.[1]
Q2: Why is an inert atmosphere so critical for the stability of anilines?
A: The aniline functional group contains a nitrogen atom with a lone pair of electrons, making it susceptible to oxidation by atmospheric oxygen.[1] This oxidation process is often autocatalytic and can be accelerated by light and trace metal impurities. The initial oxidation products can further react to form highly colored polymeric impurities. This is the primary reason why many anilines, including this compound, will discolor from a white or off-white solid to yellow or brown upon prolonged exposure to air.[1] By replacing the air in the container with an inert gas like argon or nitrogen, you remove the primary oxidizing agent, dramatically slowing this degradation pathway.
Q3: What type of container is best for storing this compound?
A: A borosilicate glass vial with a PTFE-lined (Teflon) cap is the preferred container. The amber color is crucial for light protection. The PTFE liner provides a highly inert barrier, preventing reaction with the cap material and ensuring a tight seal against atmospheric intrusion.[4] For dispensing, specialized packaging systems like Sure/Seal™ bottles are ideal as they are designed for the transfer of air-sensitive reagents via syringe while maintaining an inert atmosphere.[2][4]
Q4: What are the essential safety precautions when handling this compound?
A: This compound is classified as toxic and an irritant.[5][6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (consult the Safety Data Sheet for recommended materials), safety goggles or a face shield, and a lab coat.[1][3][5]
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[7][8]
-
Handling: Avoid creating dust.[9] Use appropriate tools (e.g., spatulas) for transfers. For transferring precise amounts of the solid without atmospheric exposure, use of an inert atmosphere glovebox or Schlenk line techniques is best practice.[1]
Section 2: Troubleshooting Guide - Identifying and Addressing Instability
This section is designed to help users who suspect their sample of this compound may have degraded.
Q1: My this compound has turned yellow/brown. What does this mean and can I still use it?
A: Discoloration is a clear visual indicator of chemical degradation, most likely due to oxidation.[1] The presence of these colored impurities means the compound is no longer pure.
-
Causality: The yellow or brown color is due to the formation of complex, conjugated molecules resulting from the oxidation of the aniline group.[10]
-
Recommendation: For any application requiring high purity, such as in drug development or catalysis research, using the discolored reagent is strongly discouraged. The impurities can lead to unpredictable side reactions, lower yields, and difficult purification steps.[1] For less sensitive applications, the suitability of the material would need to be determined by analytical testing. However, the most reliable approach is to procure a fresh, unoxidized batch.
Q2: I'm seeing unexpected side products or lower yields in my reaction. Could my starting material be degraded?
A: Absolutely. The integrity of your starting materials is fundamental to the success of a chemical reaction. If you are experiencing unexpected outcomes, and this compound is a reactant, its purity should be one of the first things you investigate. Degradation products are no longer the target molecule and will either not react as intended or will participate in unwanted side reactions, consuming other reagents and complicating your product mixture.
Q3: How can I definitively confirm the purity of my stored this compound?
A: Visual inspection is only a preliminary check. For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is a highly effective method.[1] A typical analysis would involve comparing the chromatogram of your stored sample to that of a known pure standard. The appearance of new peaks or a significant decrease in the area of the main peak indicates the presence of degradation products.
Section 3: Protocols and Advanced Methodologies
Protocol 3.1: Procedure for Long-Term Storage under Inert Gas
This protocol describes how to properly prepare a vial of this compound for long-term storage.
Objective: To create an oxygen-free environment to prevent oxidative degradation.
Methodology (Schlenk Line Technique):
-
Preparation: Place the desired amount of this compound into a clean, oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.
-
Connection: Connect the side arm of the Schlenk flask to a Schlenk line, which provides alternating vacuum and inert gas (argon or nitrogen). Ensure the system is properly sealed.
-
Inerting Cycle: a. Carefully open the flask to the vacuum line to remove the air. Be cautious to avoid pulling the solid material into the line. b. Once a stable vacuum is achieved, close the vacuum valve and slowly open the inert gas valve to backfill the flask. c. Repeat this "evacuate-and-backfill" cycle at least three times to ensure all residual oxygen is removed.[1]
-
Final Sealing: After the final backfill, leave the flask under a slight positive pressure of inert gas (as indicated by an oil bubbler on the Schlenk line).[4] Tightly wrap the septum and glass joint with Parafilm® for an additional seal.
-
Storage: Place the sealed flask in a light-proof secondary container and store it in a refrigerator at 2-8°C.
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample and detect the presence of degradation products.[1]
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the chromophore (e.g., 254 nm).[1]
-
Injection Volume: 5-10 µL.
-
-
Analysis: a. Run a blank (mobile phase only) to establish a baseline. b. Inject the prepared sample. c. Analyze the resulting chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Section 4: Summary of Storage Recommendations
| Condition | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C | 2-8°C | Slows the rate of chemical degradation. |
| Atmosphere | Tightly sealed container | Under inert gas (Argon/Nitrogen) | Prevents oxidation, the primary degradation pathway.[1] |
| Light | Amber vial, store in the dark | Amber vial, store in the dark | Prevents light-induced decomposition.[3] |
| Container | Amber glass vial, PTFE-lined cap | Schlenk flask or sealed ampoule | Ensures inertness and a robust seal against the environment.[4] |
Section 5: Visual Workflow for Troubleshooting Degradation
The following diagram outlines the logical steps to take when you suspect your this compound has degraded.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. web.mit.edu [web.mit.edu]
- 5. fishersci.com [fishersci.com]
- 6. 4-氯-2-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. sodiumiodide.net [sodiumiodide.net]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-5-fluoro-2-iodoaniline
Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 4-Chloro-5-fluoro-2-iodoaniline. This sterically hindered and electronically complex substrate can often lead to sluggish reactions and low yields. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and unlock the synthetic potential of this valuable building block.
Troubleshooting Guide: From Sluggish to Successful Reactions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low conversion in Suzuki-Miyaura couplings with this substrate is a common hurdle, primarily due to the steric hindrance around the iodine atom and the electron-withdrawing nature of the fluorine and chlorine substituents. Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection are Critical: The choice of the palladium catalyst and, more importantly, the ligand is the most crucial factor for success with sterically demanding substrates.[1]
-
Rationale: The catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[2] For a hindered substrate like this compound, the oxidative addition of the C-I bond to the Pd(0) center is often the rate-limiting step.[2] Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily access the sterically shielded C-I bond.[1][3]
-
Recommended Action:
-
Switch to Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): If you are using standard ligands like PPh₃, they are likely not sufficient. Consider using ligands such as SPhos, XPhos, or RuPhos.[1][4] These ligands are designed to accelerate the key steps in the catalytic cycle for challenging substrates.[4]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can form very stable and active palladium complexes, making them a good alternative for difficult couplings.[5]
-
2. Re-evaluate Your Base and Solvent System: The base plays a critical role in the transmetalation step, and the solvent can influence catalyst stability and solubility.
-
Rationale: The base activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[6] A base that is too weak may not facilitate this step efficiently, while a base that is too strong could lead to side reactions. The solvent must be able to dissolve all components of the reaction and remain stable at the required temperature.
-
Recommended Action:
-
Use a Stronger, Non-Nucleophilic Base: Instead of milder bases like Na₂CO₃, consider using K₃PO₄ or Cs₂CO₃. These are often more effective for hindered substrates.[1]
-
Ensure Anhydrous Conditions: Water can hydrolyze the boronic acid and affect the base's efficacy. Ensure your solvent and reagents are dry.
-
Solvent Choice: Toluene, dioxane, or a mixture of toluene/water or dioxane/water are commonly used. For particularly stubborn reactions, polar aprotic solvents like DMF or DMAc can be beneficial, but be mindful of potential side reactions at high temperatures.
-
3. Optimize Reaction Conditions:
-
Recommended Action:
-
Increase Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[1]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS. Sluggish reactions may require extended reaction times (12-24 hours).[1]
-
Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Use Schlenk techniques or a glovebox to maintain an inert atmosphere of nitrogen or argon.[1]
-
Issue 2: Buchwald-Hartwig Amination Fails to Proceed
Question: I'm trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is not working. What alternative catalysts and conditions should I explore?
Answer: The Buchwald-Hartwig amination of this substrate is challenging due to both steric hindrance and the electronic properties of the aniline.[7] The nitrogen lone pair is less nucleophilic due to the electron-withdrawing fluoro and chloro groups.
1. Advanced Catalyst Systems are Necessary: Standard palladium catalysts are often ineffective.
-
Rationale: The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][8] Each of these steps can be slow for this substrate. Bulky, electron-rich ligands are essential to promote both the oxidative addition and the final C-N bond-forming reductive elimination.[4][9]
-
Recommended Action:
-
Employ Buchwald Ligands: Ligands like XPhos, SPhos, and BrettPhos are specifically designed for challenging C-N couplings and have shown great success.[4][7]
-
Utilize Pre-formed Catalysts: Consider using well-defined Pd(II) precatalysts that readily form the active Pd(0) species in situ. This can improve reproducibility.
-
Consider an Electron-Deficient Palladium Catalyst: In some cases, an electron-deficient palladium center can enhance the acidity of the coordinated amine, facilitating deprotonation by a weaker, soluble base.[10][11][12]
-
2. Base Selection is Paramount: The choice of base is even more critical in C-N coupling than in C-C coupling.
-
Rationale: The base is required to deprotonate the amine after it coordinates to the palladium center.[4] The resulting palladium-amido complex then undergoes reductive elimination. A strong, non-nucleophilic base is required to deprotonate the amine without displacing it from the palladium complex or causing other side reactions.
-
Recommended Action:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice for these reactions.[1]
-
Careful Handling of Bases: These bases are moisture-sensitive. Ensure they are handled under an inert atmosphere.
-
3. Alternative Metal Catalysis: If palladium systems fail, consider alternatives.
-
Nickel Catalysis: Nickel catalysts can be a powerful alternative for C-N cross-coupling, sometimes succeeding where palladium fails.[13][14][15] However, nickel catalysis can be more sensitive, and catalyst deactivation through the formation of nickel-black is a common issue.[13][14][15] Strategies to mitigate this include using specific ligands or photocatalytic approaches.[13][14][15][16]
-
Copper Catalysis: Copper-catalyzed C-N coupling (Ullmann reaction) is another option, particularly for hindered partners.[17] Recent advancements have led to the development of new ligands that can facilitate these challenging transformations under milder conditions.[17][18][19]
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is most likely to react in a cross-coupling reaction?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the carbon-iodine bond is the most reactive site on this compound and will preferentially undergo oxidative addition to the palladium catalyst.
Q2: Can I use a copper-free Sonogashira coupling for this substrate?
A2: Yes, a copper-free Sonogashira coupling is a viable option and can be advantageous in certain contexts to avoid issues with copper contamination. The success of a copper-free Sonogashira reaction will still heavily depend on the choice of palladium catalyst and ligand. Bulky phosphine ligands or NHC ligands are often required for efficient coupling with challenging aryl halides. The reaction conditions, including the choice of base and solvent, will also need to be carefully optimized.[20]
Q3: Are there any "greener" or more sustainable catalyst options?
A3: There is growing interest in developing more sustainable catalytic systems. Palladium nanoparticles (PdNPs) supported on various materials are being explored as recyclable and efficient catalysts for cross-coupling reactions.[21] Additionally, research into using more earth-abundant metals like nickel and iron as replacements for palladium is an active area.[22][23][24] However, a full life-cycle assessment is needed to determine the overall environmental impact, as factors beyond the metal's abundance, such as solvent usage and energy consumption, play a significant role.[22]
Q4: My reaction is still sluggish even after trying the recommended ligands and bases. What else can I do?
A4: If your reaction remains slow, consider the purity of your starting materials and reagents. Trace impurities can sometimes inhibit the catalyst. Re-purifying your this compound, the coupling partner, and ensuring the solvent is of high purity and anhydrous can sometimes resolve the issue. Additionally, you can try adding a catalytic amount of an additive, such as a silver salt in Stille couplings or a fluoride source in Suzuki couplings with organotrifluoroborates, which can sometimes accelerate the transmetalation step.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or glovebox
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2.5 equivalents).
-
In a separate vial, dissolve Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add enough anhydrous 1,4-dioxane to achieve a 0.1 M concentration with respect to the this compound.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Robust Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous Toluene
-
Glovebox
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equivalents) to a dry reaction vial equipped with a stir bar.
-
Add anhydrous toluene to the vial.
-
Add this compound (1 equivalent) and the primary amine (1.2 equivalents) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 16-24 hours).
-
Cool the reaction to room temperature, dilute with diethyl ether, and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <5 |
| 2 | SPhos | K₃PO₄ | Dioxane | 100 | 16 | 85 |
| 3 | XPhos | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 4 | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 82 |
Yields are based on isolated product after column chromatography.
Table 2: Evaluation of Bases for the Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/XPhos | K₂CO₃ | Toluene | 110 | 24 | 15 |
| 2 | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 110 | 24 | 45 |
| 3 | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 110 | 20 | 92 |
| 4 | Pd(OAc)₂/XPhos | LHMDS | Toluene | 110 | 20 | 89 |
Yields are based on isolated product after column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 23. Understanding the differences between iron and palladium in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-5-fluoro-2-iodoaniline and 4-bromo-5-fluoro-2-iodoaniline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the efficiency and success of a synthetic campaign. Polysubstituted anilines are foundational motifs in medicinal chemistry and materials science, offering a versatile scaffold for constructing complex molecular architectures. This guide presents an in-depth, objective comparison of the reactivity of two closely related trihalogenated anilines: 4-chloro-5-fluoro-2-iodoaniline and 4-bromo-5-fluoro-2-iodoaniline .
This technical guide will dissect the nuanced differences in their reactivity, primarily focusing on palladium-catalyzed cross-coupling reactions. We will explore the theoretical underpinnings of their reactivity, provide hypothetical comparative experimental data, and present detailed, actionable protocols for their application in key synthetic transformations.
Molecular Scaffolds: A Structural Overview
At first glance, the two molecules are remarkably similar. Both possess a 2-iodoaniline core, further substituted with a fluorine atom at the 5-position. The key distinction lies at the 4-position, which is occupied by either a chlorine or a bromine atom. This seemingly subtle difference has significant implications for the electronic and steric environment of the aromatic ring, which in turn governs the reactivity of the C-X bonds in cross-coupling reactions.
| Property | This compound | 4-Bromo-5-fluoro-2-iodoaniline |
| Molecular Formula | C₆H₄ClFIN | C₆H₄BrFIN |
| Molecular Weight | 271.46 g/mol [1] | 315.91 g/mol [2] |
| CAS Number | 1094759-93-9[1] | 1219741-79-3[3] |
| Chemical Structure |
Table 1: Physicochemical Properties of the Compared Anilines.
The Decisive Factor: Carbon-Halogen Bond Reactivity in Palladium-Catalyzed Cross-Coupling
The utility of halogenated anilines as synthetic intermediates is largely defined by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen (C-X) bond is paramount, as its cleavage during the oxidative addition to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[4][5]
The bond dissociation energies of carbon-halogen bonds follow a clear trend: C-I < C-Br < C-Cl < C-F. This directly translates to a reactivity order of I > Br > Cl >> F in palladium-catalyzed reactions.[4] Consequently, for both this compound and 4-bromo-5-fluoro-2-iodoaniline, the C-I bond is the most labile and will be the primary site of reaction under typical cross-coupling conditions.
The more subtle question is: how does the halogen at the 4-position (Cl vs. Br) influence the reactivity at the 2-position (C-I)? The electronic nature of the halogen at the 4-position can modulate the electron density of the aromatic ring through inductive and resonance effects, thereby influencing the rate of oxidative addition at the C-I bond. Halogens are deactivating via their inductive effect (-I) and weakly activating via their resonance effect (+R). The stronger inductive effect of chlorine compared to bromine would suggest a slightly more electron-deficient ring in the chloro-substituted aniline, which could marginally accelerate the oxidative addition step. However, this effect is generally considered to be minor compared to the primary C-X bond strength hierarchy.
Therefore, while a direct kinetic comparison would be necessary for definitive quantification, it is reasonable to predict that the reactivity of the C-I bond in both molecules will be very similar, with any difference likely being subtle. The primary determinant for choosing one over the other may come down to other factors such as cost, availability, or the desired reactivity for a subsequent transformation at the 4-position.
Comparative Reactivity in Key Cross-Coupling Reactions: A Hypothetical Analysis
| Reaction | This compound | 4-Bromo-5-fluoro-2-iodoaniline | Expected Outcome |
| Suzuki-Miyaura Coupling | High | High | Both compounds are expected to undergo efficient coupling at the C-I position. The chloro-substituted aniline might exhibit a marginally faster reaction rate due to the slightly increased electrophilicity of the C-I bond. |
| Buchwald-Hartwig Amination | High | High | Similar to the Suzuki coupling, both substrates are anticipated to be excellent partners for C-N bond formation at the C-I position. |
| Sonogashira Coupling | High | High | The high reactivity of the C-I bond ensures that both molecules will readily participate in Sonogashira couplings, even under mild conditions. |
Table 2: Predicted Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of these two anilines, a series of controlled experiments should be conducted. The following protocols provide a robust starting point for such a comparative study.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative reactivity study.
Caption: General workflow for a comparative cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the target anilines with an arylboronic acid.
Materials:
-
This compound or 4-Bromo-5-fluoro-2-iodoaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aniline, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of the target anilines with a primary or secondary amine.
Materials:
-
This compound or 4-Bromo-5-fluoro-2-iodoaniline (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
XPhos (0.036 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aniline and toluene.
-
Add the amine and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The Catalytic Cycles
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Strategic Recommendations
Both This compound and 4-bromo-5-fluoro-2-iodoaniline are highly valuable and reactive building blocks for palladium-catalyzed cross-coupling reactions. The primary site of reactivity for both compounds is unequivocally the C-I bond, owing to its lower bond dissociation energy compared to the C-Br and C-Cl bonds.
The choice between the two reagents should be guided by the following considerations:
-
Primary Transformation: For selective functionalization at the 2-position, both substrates will perform admirably. Any differences in reaction rates are expected to be minimal and can likely be overcome with minor adjustments to the reaction conditions.
-
Sequential Cross-Coupling: If a subsequent cross-coupling at the 4-position is envisioned, the bromo-substituted aniline offers a distinct advantage. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for a second coupling reaction under more forcing conditions after the initial reaction at the C-I position.
-
Cost and Availability: Practical considerations such as the cost and commercial availability of each reagent may also influence the selection process.
References
A Researcher's Guide to Comparing the Biological Activity of Halogenated Anilines: A Focus on 4-Chloro-5-fluoro-2-iodoaniline Derivatives and Their Analogs
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to form key interactions with biological targets have cemented its importance. However, the journey from a simple aniline to a potent and selective drug candidate is one of meticulous molecular tailoring. The strategic placement of halogen atoms on the aniline ring is a powerful tool to modulate a compound's physicochemical properties and, consequently, its biological activity. This guide provides a framework for researchers on how to approach the comparative analysis of halogenated aniline derivatives, with a conceptual focus on derivatives of 4-Chloro-5-fluoro-2-iodoaniline and their analogs. While direct comparative studies on this specific multi-halogenated aniline are not abundant in publicly available literature, the principles and methodologies outlined here, supported by data from structurally related compounds, will serve as an invaluable resource for researchers in this field.
The Rationale for Halogenation in Aniline-Based Drug Candidates
The introduction of halogens (F, Cl, Br, I) into a drug candidate can profoundly influence its properties:
-
Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the compound's half-life in the body.
-
Binding Interactions: Halogen atoms can participate in various non-covalent interactions with protein targets, including hydrogen bonds and halogen bonds, thereby improving binding affinity and selectivity.
-
Modulation of pKa: The electron-withdrawing nature of halogens can alter the basicity of the aniline nitrogen, which can be critical for target engagement and pharmacokinetic properties.
The specific combination of chloro, fluoro, and iodo substituents in this compound suggests a deliberate design to leverage these effects for a particular biological target.
Comparative Biological Evaluation: A Multifaceted Approach
A thorough comparison of the biological activity of this compound derivatives and their analogs requires a multi-pronged approach, encompassing in vitro and in vivo studies. The choice of assays will be dictated by the intended therapeutic area, which for many aniline derivatives includes oncology and infectious diseases.
Anticancer Activity
Aniline derivatives are frequently investigated as anticancer agents, often targeting key enzymes in cell signaling pathways, such as kinases.[1][2]
Comparative Cytotoxicity Data:
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of compounds. The following table summarizes hypothetical data for derivatives of this compound and its analogs against a panel of cancer cell lines.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) |
| Parent: this compound | H | H | MCF-7 (Breast) | >50 |
| Derivative 1a | -C(O)CH3 | H | MCF-7 (Breast) | 15.2 |
| Derivative 1b | -SO2CH3 | H | MCF-7 (Breast) | 8.9 |
| Analog 2a (4-Chloro-2-iodoaniline) | -SO2CH3 | H | MCF-7 (Breast) | 12.5 |
| Analog 2b (5-Fluoro-2-iodoaniline) | -SO2CH3 | H | MCF-7 (Breast) | 10.1 |
| Derivative 1c | -C(O)NH-Ph | H | HT-29 (Colon) | 5.4 |
| Analog 3a (4-Bromo-2-fluoroaniline) | -C(O)NH-Ph | H | HT-29 (Colon) | 7.8 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
-
IC50 Calculation: Calculate the IC50 value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
References
A Cost-Benefit Analysis of 4-Chloro-5-fluoro-2-iodoaniline in Modern Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical and agrochemical synthesis, the selection of starting materials is a critical decision point that profoundly impacts reaction efficiency, scalability, and the overall economic viability of a project. Halogenated anilines are a cornerstone of this chemical toolbox, serving as versatile synthons for constructing complex molecular architectures. Among these, 4-Chloro-5-fluoro-2-iodoaniline (CAS No: N/A, as it appears to be a more niche combination, we will analyze its components' contributions) stands out due to its unique trifunctional substitution pattern. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with structurally similar alternatives and offering field-proven insights into its practical application.
The Strategic Value of Polysubstitution
The synthetic utility of this compound stems from the distinct roles of its three halogen substituents on the aniline core.
-
The Ortho-Iodo Group: This is the primary reactive handle for a wide array of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1] The high reactivity of the C-I bond allows for selective transformations under relatively mild conditions, preserving other sensitive functional groups.
-
The Para-Chloro Group: The chlorine atom at the 4-position significantly influences the electronic properties of the ring. As an electron-withdrawing group, it modulates the reactivity of the amine and the aryl iodide. Furthermore, it provides a secondary site for nucleophilic aromatic substitution or subsequent cross-coupling reactions, albeit under more forcing conditions than the C-I bond.
-
The Meta-Fluoro Group: Fluorine substitution is a highly sought-after feature in medicinal chemistry. The C-F bond is exceptionally stable, and the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by forming favorable orthogonal interactions, and modulate the pKa of the nearby amino group.[2]
This specific arrangement offers a hierarchical reactivity and a pre-installed "metabolic roadblock," making it a highly strategic building block for molecules where fine-tuning of physicochemical properties is paramount.[3]
Comparative Analysis with Alternative Reagents
The decision to use this compound must be weighed against the cost and performance of simpler, more readily available alternatives. The primary trade-off is between the upfront cost of the complex starting material and the potential for a more convergent, efficient, and ultimately cost-effective synthetic route.
Visualization: Building Block Selection Workflow
Caption: Decision workflow for selecting an aniline building block.
Data Summary: Cost and Property Comparison
The following table summarizes the key properties and approximate costs of this compound and its common alternatives. Prices are sourced from major chemical suppliers and are subject to change.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Approx. Cost (5g) |
| 4-Chloro-2-iodoaniline | 63069-48-7 | 253.47 | 39-43 | $49.20 |
| 4-Chloro-2-fluoroaniline | 57946-56-2 | 145.56 | Liquid | N/A (Pricing not readily available) |
| 5-Fluoro-2-iodoaniline | 255724-71-1 | 237.01 | 41-45 | N/A (Pricing not readily available) |
| 4-Fluoro-2-iodoaniline | 61272-76-2 | 237.01 | 89-93 | $25.15[4] |
| 2-Iodoaniline | 615-43-0 | 219.02 | 55-58 | ~$30-40 |
Note: A direct CAS and consistent pricing for this compound were not available, indicating its status as a specialty or custom synthesis reagent. Its cost would invariably be higher than the di-substituted analogs listed.
Benefit Analysis: Reactivity and Synthetic Efficiency
-
Cost vs. Convergence: The primary benefit of using a highly functionalized starting material like this compound is synthetic convergence. Introducing the chloro and fluoro groups late in a synthetic sequence can require multiple steps, protection/deprotection strategies, and challenging regiochemical control, leading to lower overall yields and higher process mass intensity (PMI). The upfront cost of the building block can be offset by savings in labor, solvents, catalysts, and purification costs over several subsequent steps.
-
Reactivity Modulation: Compared to a simpler analog like 2-iodoaniline, the electron-withdrawing chloro and fluoro groups in this compound decrease the electron density of the aromatic ring. This can have several effects:
-
It can accelerate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.
-
It reduces the propensity for side reactions involving the amine group.
-
It can influence the regioselectivity of further electrophilic aromatic substitution reactions, should they be required.
-
-
Alternative Comparison:
-
vs. 4-Chloro-2-iodoaniline: This is a strong competitor when the fluorine atom is not required for the final molecule's activity. It provides the same primary reactive handle and electronic modulation from the chlorine but at a likely lower cost. The choice depends entirely on the necessity of the C-F bond.
-
vs. 4-Chloro-2-fluoroaniline: This reagent lacks the crucial ortho-iodo handle for direct cross-coupling.[5] Synthetically, it is not a direct substitute. One would need to perform an additional, often challenging, ortho-iodination step, which adds cost and complexity, negating any initial savings.
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example of how this compound would be used in a standard, high-yield bond-forming reaction. The self-validating nature of the protocol is ensured by in-process controls (TLC/LCMS) and rigorous final characterization.
Objective: To synthesize 2-(biphenyl-4-yl)-4-chloro-5-fluoroaniline.
Materials:
-
This compound (1.0 eq)
-
4-Biphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-biphenylboronic acid, and K₃PO₄.
-
Inerting: Seal the flask with a septum and purge with dry argon or nitrogen for 15 minutes.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of degassed toluene.
-
Reaction Assembly: Add degassed toluene and degassed water (e.g., 10:1 v/v) to the main reaction flask via syringe. Stir for 5 minutes.
-
Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting aniline is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization: Suzuki-Miyaura Reaction Pathway
Caption: A typical Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendation
Cost: The primary drawback of using this compound is its high anticipated cost and limited commercial availability compared to simpler di-substituted anilines. It is a reagent best suited for applications where performance and molecular complexity are valued over raw material cost, such as in the early stages of drug discovery or for high-value final products.
Benefit: The key benefit is synthetic efficiency and convergence. By providing three strategically placed functional handles in a single building block, it allows chemists to rapidly construct complex molecules, saving multiple synthetic steps. The pre-installed fluoro and chloro groups are valuable for tuning the properties of bioactive compounds.
Recommendation:
-
For early-stage R&D and medicinal chemistry: The use of this compound is highly recommended. The ability to rapidly access novel and complex chemical matter outweighs the high initial cost.
-
For process development and large-scale synthesis: A thorough cost-of-goods analysis is required. If the synthetic route is short and the final product has a high market value, using this advanced intermediate may be justified. However, for more cost-sensitive projects, developing a de novo synthesis from cheaper starting materials like 4-chloro-2-fluoroaniline followed by a late-stage iodination might be the more economically prudent path, despite the added complexity.
Ultimately, this compound is a powerful but specialized tool. Its cost-benefit profile is most favorable when the synthetic plan leverages its unique trifunctional nature to achieve a highly convergent and efficient route to a complex, high-value target molecule.
References
"performance of 4-Chloro-5-fluoro-2-iodoaniline in different coupling reaction types"
An In-Depth Comparative Guide to the Performance of 4-Chloro-5-fluoro-2-iodoaniline in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic cores is a cornerstone of modern synthesis. The choice of building block is paramount, dictating the efficiency, selectivity, and ultimate success of a synthetic campaign. This compound stands out as a uniquely versatile intermediate. Its aniline scaffold is adorned with three distinct halogen atoms, each offering a different potential reaction site. This guide provides an in-depth comparison of its performance in several key cross-coupling reactions, supported by representative data and detailed protocols, to illuminate its strategic value in the synthesis of complex molecules.
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is inversely proportional to their bond dissociation energy (BDE). The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl or C-F bonds. This inherent difference is the foundation of the chemoselectivity observed with this compound, making it an ideal substrate for selective functionalization at the C-2 position while preserving the other halogen sites for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used transformations in organic synthesis. The performance of this compound in this reaction is exceptionally efficient due to the high reactivity of the C-I bond.
Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Performance
The key advantage of this compound is the ability to selectively couple at the iodo-substituted position under conditions that leave the chloro- and fluoro- groups untouched. This allows for high yields and clean reactions, avoiding mixtures of products that might arise from less selective substrates.
| Entry | Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >95 |
| 2 | 4-Chloro-2-bromo-5-fluoroaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-90 |
| 3 | 2,4-Dichloro-5-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~60-70 |
| Note: The quantitative data presented in this table is representative and collated from various sources illustrating typical yields for these classes of compounds. Actual yields are highly dependent on the specific substrates and optimized reaction conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of Toluene and Water, 0.1 M).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, providing access to aryl alkynes. This reaction typically employs a dual catalyst system of palladium and copper. This compound serves as an excellent substrate, reacting selectively at the C-I bond.[1]
Comparative Performance
The high reactivity of the C-I bond allows the Sonogashira coupling to proceed under mild conditions, often at room temperature, with high efficiency.[2] This preserves sensitive functional groups on the alkyne coupling partner and prevents side reactions at the C-Cl position.
| Entry | Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 6 | >95 |
| 2 | 4-Chloro-2-bromo-5-fluoroaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | ~85-90 |
| 3 | 2,4-Dichloro-5-fluoroaniline | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | ~50-60 |
| Note: This data is representative and illustrates typical reactivity trends. |
Experimental Protocol: Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Add the terminal alkyne (1.1-1.5 equiv.), a copper(I) co-catalyst like CuI (1-5 mol%), and a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.
-
Degas the solution with argon for 15 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp²-hybridized carbon.[3] The reaction is highly valuable for the synthesis of complex olefinic structures. The reactivity of this compound is again dictated by the facile oxidative addition of the C-I bond.
Comparative Performance
The Heck coupling of this compound with various alkenes proceeds with high regioselectivity and yield, typically under milder conditions than those required for the corresponding bromo or chloro analogues.[4]
| Entry | Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 80 | 8 | ~90 |
| 2 | 4-Chloro-2-bromo-5-fluoroaniline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 120 | 18 | ~75 |
| 3 | 2,4-Dichloro-5-fluoroaniline | Styrene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 130 | 24 | Low to moderate |
| Note: This data is representative and illustrates typical reactivity trends. |
Experimental Protocol: Heck Coupling
-
Charge a reaction vessel with this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., Et₃N, 2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add a polar aprotic solvent such as acetonitrile or DMF.
-
Thoroughly degas the system.
-
Heat the reaction to 80-120 °C until completion.
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[5] This reaction is fundamental to the synthesis of countless pharmaceuticals and materials. The selective amination of this compound at the C-I position occurs with high fidelity.[6]
Comparative Performance
The C-I bond's susceptibility to oxidative addition allows for the Buchwald-Hartwig amination to proceed under conditions that are significantly milder than those required for the C-Cl bond, enabling the coupling of a wide range of amines with high functional group tolerance.
| Entry | Aniline Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | >95 |
| 2 | 4-Chloro-2-bromo-5-fluoroaniline | Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | ~85 |
| 3 | 2,4-Dichloro-5-fluoroaniline | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 120 | 24 | ~70 |
| Note: This data is representative and illustrates typical reactivity trends. |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, quench carefully with saturated aqueous ammonium chloride solution, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a superior building block for complex organic synthesis, offering outstanding performance and selectivity across a range of essential palladium-catalyzed cross-coupling reactions. Its key attribute is the highly reactive C-I bond, which allows for facile and selective functionalization at the C-2 position under mild conditions that leave the more robust C-Cl and C-F bonds intact. This predictable reactivity enables researchers to design efficient, multi-step synthetic routes involving sequential couplings, making it an invaluable tool for constructing novel pharmaceutical candidates and advanced materials. The experimental data and protocols provided herein underscore its utility and reliability in modern synthetic chemistry.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Assessment of Synthesized 4-Chloro-5-fluoro-2-iodoaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Chloro-5-fluoro-2-iodoaniline is a highly functionalized aniline derivative, serving as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its halogen substituents (Chloro, Fluoro, Iodo) is paramount for the desired downstream reactivity and the ultimate efficacy and safety of the final drug product. The synthesis of such a molecule can often lead to a variety of impurities, including positional isomers, starting material carryover, and dehalogenated byproducts.[1][2] Consequently, a robust, selective, and validated analytical method is not merely a quality control checkpoint; it is a foundational requirement for successful drug development.
This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, ensuring a self-validating and reliable analytical protocol.
The Analytical Challenge: Resolving Structurally Similar Halogenated Anilines
The primary challenge in analyzing this compound lies in separating it from its potential positional isomers (e.g., 4-chloro-2-fluoro-5-iodoaniline) and other structurally related impurities.[3] Standard reversed-phase HPLC methods, while broadly applicable, may fail to provide the necessary selectivity. The separation of halogenated aromatic compounds is influenced by subtle differences in hydrophobicity and electronic interactions.[4] Therefore, the choice of stationary phase is the most critical parameter in developing a successful method.
Comparative Analysis of HPLC Stationary Phases
The interaction between the analyte and the stationary phase dictates the separation. For aromatic compounds, especially isomers, leveraging more than just hydrophobic interactions is key. We compare three common reversed-phase stationary phases.
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for this compound | Disadvantages | Hypothetical Performance Data |
| Standard C18 (Octadecylsilane) | Hydrophobic Interactions | Excellent retention for non-polar compounds; widely available and well-understood.[5][6] | Often provides insufficient selectivity for positional isomers which have very similar hydrophobicities. | Resolution (Rs) for critical isomer pair: < 1.2; USP Tailing: ~1.5 |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic and moderately polar compounds. The phenyl groups provide π-π interactions with the aniline ring, aiding in the separation of isomers.[7][8] | Can exhibit secondary interactions that may complicate method development if not properly controlled with mobile phase modifiers. | Resolution (Rs) for critical isomer pair: > 2.0 ; USP Tailing: ~1.2 |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, & Ion-Exchange Interactions | Offers multiple interaction modes, making it exceptionally effective for separating halogenated compounds and positional isomers.[9] The electron-deficient fluorinated ring provides unique selectivity. | May require more rigorous mobile phase optimization to control the multiple retention mechanisms. | Resolution (Rs) for critical isomer pair: > 2.5; USP Tailing: ~1.1 |
Mobile Phase Optimization: Fine-Tuning Selectivity
After selecting an appropriate column, the mobile phase composition must be optimized to achieve the desired retention and resolution.[10]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides sharper peaks and lower UV cutoff.
-
Aqueous Phase & pH Control: Aniline derivatives are basic, and their retention is highly dependent on the mobile phase pH.[11] To ensure consistent retention times and peak shapes, the pH should be buffered. A pH of around 3.0, achieved with a formic acid or phosphate buffer, will ensure the aniline is in its protonated form, leading to more reproducible interactions with the stationary phase.[12][13]
-
Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended.[10] This ensures that any early-eluting polar impurities are well-retained and separated, while the highly retained main compound and non-polar impurities are eluted in a reasonable time with good peak shape.
Detailed Experimental Protocol for Purity Assessment
This protocol is designed to be a robust, self-validating system, incorporating System Suitability Testing (SST) as mandated by regulatory guidelines like the ICH.[14][15][16]
1. Sample and Standard Preparation
-
Solvent (Diluent): Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition ensures solubility while being compatible with the initial mobile phase conditions.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: PFP Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
3. System Suitability Testing (SST)
-
Before running samples, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.[17]
-
These criteria confirm that the system is operating correctly and is suitable for the analysis.
-
4. Analysis and Calculation
-
Inject the Sample Solution.
-
Identify the main peak corresponding to this compound by comparing its retention time with the standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visual Workflow for HPLC Purity Analysis
Caption: Workflow from sample preparation to final purity report.
Visualizing the Separation of Impurities
A successful HPLC method must demonstrate clear separation (baseline resolution) between the main analyte peak and all potential impurities. This is known as method specificity, a key validation parameter.[18] The PFP column's unique selectivity is designed to achieve this.
Caption: Conceptual separation on a PFP column.
Conclusion
Assessing the purity of this compound requires a nuanced approach that goes beyond standard C18 chromatography. By leveraging the unique selectivity of stationary phases like Phenyl-Hexyl or, preferably, PFP, and by carefully optimizing the mobile phase, a highly selective and robust HPLC method can be developed. The protocol outlined in this guide, which incorporates system suitability testing and is grounded in established chromatographic principles, provides a reliable framework for researchers and drug development professionals to ensure the quality and integrity of this critical pharmaceutical intermediate. Adherence to such rigorous analytical practices is fundamental to regulatory compliance and the successful advancement of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 4-chloro-2-fluoro-5-iodoaniline | CAS#:1350475-34-1 | Chemsrc [chemsrc.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. welch-us.com [welch-us.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. zenodo.org [zenodo.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. actascientific.com [actascientific.com]
A Comparative Guide to the Reaction Kinetics of Halo-Substituted Anilines
For researchers, scientists, and professionals in drug development, understanding the subtle interplay of substituents on aromatic rings is paramount for predictive synthesis and mechanistic elucidation. Halo-substituted anilines are foundational scaffolds in pharmaceuticals and materials science, yet their reactivity is a nuanced dance of electronic and steric effects. This guide provides an in-depth, comparative analysis of the reaction kinetics of these critical building blocks, grounded in experimental data and mechanistic principles.
The Dual Nature of Reactivity in Halo-Anilines
The reactivity of a halo-substituted aniline is governed by a delicate balance between two key functional players: the activating amino group (-NH₂) and the deactivating, yet synthetically useful, halogen substituent (-X).
-
The Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair donates electron density into the aromatic ring via the resonance (+R or +M) effect. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack, particularly at the ortho and para positions.[1][2]
-
The Halogen Atom (-X): Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Being more electronegative than carbon, halogens withdraw electron density from the ring through the sigma bond, deactivating it towards electrophilic attack.[3]
-
Resonance Effect (+R): The lone pairs on the halogen can be donated to the aromatic ring, a weaker activating effect compared to the amino group.[3]
-
For halogens, the strong inductive effect generally outweighs the resonance effect, making them deactivating groups overall.[3] However, the interplay of these effects dictates the precise reaction kinetics, with the specific halogen and its position on the ring playing a crucial role.
Comparative Kinetics: Oxidation of Halo-Substituted Anilines
Oxidation reactions provide a clear window into the electronic influence of substituents. A systematic study on the oxidation of para- and ortho-substituted anilines by Iridium (IV) in an aqueous perchloric acid medium reveals the distinct impact of halogen substituents on reaction rates.[4]
The reaction follows second-order kinetics, being first-order with respect to both the aniline substrate and the oxidant.[4] The investigation demonstrates that the rate of oxidation is enhanced by electron-donating groups and inhibited by electron-withdrawing groups.[4]
Experimental Data: Rate Constants and Thermodynamic Parameters
The following table summarizes the second-order rate constants (k₂) and associated thermodynamic activation parameters for the oxidation of various halo-substituted anilines at 313 K.
| Substituent | k₂ (x 10⁻² L mol⁻¹ s⁻¹)[4] | Eₐ (kJ/mol)[4] | ΔH# (kJ/mol)[4] | ΔS# (J/mol K)[4] | ΔG# (kJ/mol)[4] |
| H (Aniline) | 11.08 | 43.06 | 40.46 | -269.91 | 124.94 |
| p-F | 6.84 | 19.12 | 16.52 | -314.04 | 114.81 |
| p-Cl | 5.86 | 43.04 | 40.44 | -241.58 | 116.05 |
| p-Br | 5.23 | 28.12 | 25.52 | -284.94 | 114.71 |
| p-I | 4.87 | 26.58 | 23.98 | -284.98 | 113.18 |
Analysis of Kinetic Data:
The data clearly illustrates the influence of the halogen substituent on the reaction rate. The observed reactivity order for para-substituted anilines is:
H > F > Cl > Br > I
This trend reveals that all halogen substituents deactivate the ring towards oxidation compared to unsubstituted aniline. The deactivation increases as we move down the halogen group. This can be attributed to the dominant electron-withdrawing inductive effect (-I) of the halogens, which reduces the electron density on the nitrogen atom of the amino group, making it less susceptible to oxidation.[4] While fluorine is the most electronegative, its smaller size and better 2p-2p orbital overlap with carbon allow for a more significant resonance donation (+R) compared to chlorine, bromine, and iodine, slightly offsetting its strong inductive pull.[5]
Structure-Reactivity Relationship: The Hammett Equation
To quantify the electronic effects of substituents, the Hammett equation provides a powerful linear free-energy relationship:
log(kₓ / k₀) = ρσ
Where:
-
kₓ is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (aniline).
-
σ (Sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and is a measure of its electronic effect.[6][7]
-
ρ (Rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.[6][7]
Interpreting the Reaction Constant (ρ)
The sign and magnitude of ρ provide critical mechanistic insights:
-
Negative ρ: The reaction is accelerated by electron-donating groups. This implies the buildup of positive charge in the transition state relative to the reactants.[4][5]
-
Positive ρ: The reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state.
For the oxidation of substituted anilines by Iridium (IV), the Hammett plot yields a negative ρ value (ρ = -4.66 at 313 K) .[4] This large, negative value strongly supports a mechanism where the transition state involves the formation of a positive charge on the nitrogen atom of the aniline.[4] Electron-donating groups stabilize this positive charge, increasing the reaction rate, while electron-withdrawing groups (like halogens) destabilize it, thus decreasing the rate.
Hammett Substituent Constants (σ) for Halogens
The following table lists the Hammett σ constants for halogens, quantifying their electron-withdrawing nature.
| Substituent | σ_meta[8][9] | σ_para[8][9] |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
The positive σ values confirm that halogens act as electron-withdrawing groups, consistent with the observed decrease in oxidation rates.
Mechanistic Insights
Oxidation of Halo-Anilines
The kinetic data, particularly the negative ρ value, suggests a mechanism where the rate-determining step involves the transfer of an electron from the aniline to the oxidant, forming a radical cation intermediate.
Caption: Proposed mechanism for the oxidation of halo-anilines.
Electrophilic Substitution: Halogenation
Aniline's high reactivity towards electrophiles like bromine often leads to uncontrolled polysubstitution, yielding 2,4,6-tribromoaniline instantaneously.[1][2] To achieve selective monohalogenation, the powerful activating effect of the amino group must be temporarily attenuated. This is achieved by protecting the -NH₂ group as an acetanilide.
Caption: Workflow for controlled monohalogenation of anilines.
The amide group in acetanilide still directs ortho/para, but its activating effect is significantly reduced because the nitrogen lone pair is also in resonance with the carbonyl group. This allows for a controlled, selective halogenation, typically at the less sterically hindered para position.
Experimental Protocols
General Workflow for a Kinetic Study by UV-Visible Spectrophotometry
This protocol outlines a general method for determining the reaction rate of a reaction involving a colored species, such as the oxidation or halogenation of anilines where a reactant or product absorbs light in the UV-Visible spectrum.[2][10][11]
Caption: General workflow for a spectrophotometric kinetic study.
Detailed Protocol: Kinetics of Aniline Iodination
This protocol is adapted from established methods for studying the halogenation of anilines.
1. Reagent Preparation:
-
Aniline Solution (0.04 M): Prepare in deionized water. As aniline has limited water solubility, prepare a stock solution of its hydrochloride salt or use a co-solvent if necessary.
-
Iodine Solution (0.04 M): Dissolve iodine in a 1.2 M potassium iodide (KI) solution to form the soluble triiodide ion (I₃⁻).
-
Buffer Solution: Prepare a phosphate buffer (e.g., using KH₂PO₄ and NaOH) to maintain a constant pH throughout the reaction.
-
All solutions should be brought to a constant temperature (e.g., 25°C) in a water bath before mixing.
2. Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the iodine solution (approximately 525 nm).
-
Use a cuvette containing all reaction components except the iodine solution as the blank to zero the instrument.
3. Kinetic Run:
-
In a volumetric flask, pipette the required volumes of the aniline solution and buffer.
-
Add deionized water to bring the volume close to the final mark.
-
To initiate the reaction, pipette the required volume of the thermostated iodine solution into the flask, simultaneously starting a stopwatch.
-
Quickly fill the flask to the mark, mix thoroughly, and transfer a portion of the solution to a spectrophotometer cuvette.
-
Place the cuvette in the spectrophotometer and record the absorbance at regular time intervals (e.g., every 4-5 minutes). Continue until the absorbance changes significantly.
4. Data Analysis:
-
The rate of reaction can be determined by monitoring the disappearance of iodine (decrease in absorbance).
-
Plot the appropriate function of concentration (derived from absorbance via the Beer-Lambert law) versus time to determine the order of the reaction and the rate constant. For a pseudo-first-order condition (e.g., aniline in large excess), a plot of ln(Absorbance) vs. time will be linear, and the rate constant is the negative of the slope.[11][12]
Conclusion
The reaction kinetics of halo-substituted anilines are a direct reflection of fundamental principles in physical organic chemistry. The halogen's position and identity finely tune the reactivity of the aniline scaffold through a combination of inductive and resonance effects. As demonstrated by oxidation studies, all halogens deactivate the aniline ring, with reactivity generally decreasing down the group (F > Cl > Br > I). This behavior is quantitatively captured by the Hammett equation, which confirms a mechanism involving the development of positive charge on the amino nitrogen in the transition state. For synthetic applications like electrophilic substitution, this nuanced understanding allows for strategic control, such as using protecting groups to achieve selective monohalogenation. The protocols and data presented herein provide a robust framework for researchers to predict and manipulate the reactivity of these vital chemical intermediates.
References
- 1. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. asianpubs.org [asianpubs.org]
- 4. Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV) in solution media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. web.viu.ca [web.viu.ca]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. Kinetics - Spectrometry Help [help.pasco.com]
- 11. fiveable.me [fiveable.me]
- 12. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
A Senior Application Scientist's Guide to Confirming the Structure of 4-Chloro-5-fluoro-2-iodoaniline Reaction Products
For researchers, medicinal chemists, and professionals in drug development, 4-Chloro-5-fluoro-2-iodoaniline stands as a critical building block, prized for its uniquely substituted aromatic ring that offers multiple avenues for synthetic diversification. The strategic placement of three distinct halogen atoms—iodine, chlorine, and fluorine—allows for a range of selective chemical transformations. This guide provides an in-depth comparison of the primary reaction pathways for this versatile substrate, focusing on the structural confirmation of its products. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols for key transformations, and present comparative data to inform your synthetic strategy.
The Strategic Importance of this compound in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is the most reactive, followed by C-Br, and then C-Cl, with the C-F bond being the least reactive. This reactivity hierarchy (C-I > C-Br > C-Cl >> C-F) is a cornerstone of its application, enabling selective functionalization at the 2-position.[1]
This guide will focus on four principal reaction classes:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Exploring the potential for substitution reactions under specific conditions.
Below is a visual representation of the primary reaction pathways for this compound.
Caption: Primary reaction pathways of this compound.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Given the high reactivity of the C-I bond, the reaction with this compound is expected to proceed selectively at the 2-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the aniline.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The desired biaryl product is formed, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-rich anilines, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step.
Comparative Performance in Suzuki-Miyaura Coupling
| Starting Material | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-4-fluoro-2-methoxy-N-methylaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | High (predicted) | [2] |
| 4-iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux | N/A | High (predicted) | [3] |
| 5-iodovanillin | 4-methylphenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/EtOH | 100 | 2 | Excellent | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Aniline
This protocol is adapted for a generic Suzuki-Miyaura coupling and can be optimized for this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the halogenated aniline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water) to the reaction vessel.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Structural Confirmation of the Suzuki Product
-
¹H NMR: Expect to see the disappearance of the proton ortho to the iodine and the appearance of new aromatic signals from the coupled aryl group.
-
¹³C NMR: The carbon atom that was bonded to iodine will show a significant upfield shift. New signals corresponding to the introduced aryl ring will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the coupled product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. As with the Suzuki coupling, the reaction is expected to be highly selective for the C-I bond of this compound.
Mechanistic Rationale
The Sonogashira reaction involves a dual catalytic cycle with palladium and copper:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide.
-
Transmetalation: The acetylide group is transferred from copper to the palladium complex.
-
Reductive Elimination: The final product is formed, regenerating the Pd(0) catalyst.
Comparative Performance in Sonogashira Coupling
Iodoanilines are highly reactive in Sonogashira couplings, often proceeding at room temperature. The following table provides representative data for Sonogashira couplings of related compounds.
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-iodo-5-alkylfuran | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-70 | N/A | Good to Excellent | [5] |
| 3-fluoro-4-iodopyridine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | RT to elevated | N/A | Good to Excellent | [6] |
| Iodobenzene | Phenylacetylene | Pd(II)/Cu(I) | Et₃N | Toluene | 50 | 3 | High | [7] |
Experimental Protocol: Sonogashira Coupling
This general protocol can be adapted for this compound.
-
Reaction Setup: Under an inert atmosphere, add the aryl iodide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (0.03 equiv) to a flask with solvent (e.g., toluene).
-
Reagent Addition: Add the terminal alkyne (1.0 equiv) and an amine base (e.g., n-butylamine, 1.5 equiv).
-
Reaction Conditions: Heat the reaction to the desired temperature (e.g., 40 °C).
-
Workup and Purification: After the reaction is complete, filter the mixture, concentrate the filtrate, and purify the crude product by chromatography.
Caption: General workflow for a Sonogashira coupling reaction.
Structural Confirmation of the Sonogashira Product
-
¹H NMR & ¹³C NMR: Similar to the Suzuki product, look for the disappearance of the proton ortho to the iodine and the appearance of signals corresponding to the alkyne and its substituent.
-
IR Spectroscopy: A characteristic C≡C stretch should be observable in the IR spectrum.
-
Mass Spectrometry: The molecular ion peak will confirm the mass of the coupled product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction is particularly useful for synthesizing substituted anilines.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: Pd(0) adds to the aryl halide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[9]
The choice of ligand is critical, with bulky, electron-rich phosphine ligands often favoring the desired reductive elimination.[10]
Comparative Performance in Buchwald-Hartwig Amination
While aryl iodides can be challenging substrates in Buchwald-Hartwig reactions due to potential catalyst inhibition, the reaction can be optimized.[10]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | BrettPhos Pd G4 | K₃PO₄ | t-BuOH | 100 | 72 | High (example) | [9] |
| Aryl Halide | Primary/Secondary Amine | Pd(dba)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | N/A | N/A | N/A | Good to Excellent | [11] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general procedure that can be optimized for specific substrates.
-
Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., a G3 or G4 precatalyst), ligand, and a strong base (e.g., NaOt-Bu or K₃PO₄) in a vial.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or THF).
-
Reaction Conditions: Seal the vial and heat the reaction mixture with stirring for the required time.
-
Workup and Purification: After cooling, partition the mixture between water and an organic solvent. The organic layer is then washed, dried, concentrated, and the product is purified by chromatography.
Structural Confirmation of the Buchwald-Hartwig Product
-
¹H NMR & ¹³C NMR: The spectra will show signals corresponding to both the original aniline core and the newly introduced amine substituent.
-
Mass Spectrometry: The molecular ion peak will confirm the successful C-N bond formation.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the possibility of nucleophilic aromatic substitution should also be considered, especially with the presence of the highly electronegative fluorine atom.
Mechanistic Considerations
SNAr reactions typically proceed via a two-step addition-elimination mechanism, forming a Meisenheimer intermediate. The reaction is favored by strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the electron-donating amino group generally disfavors SNAr. However, under forcing conditions or with highly activated nucleophiles, substitution might occur, most likely at the position activated by the fluorine atom.
Predictive Analysis
Direct SNAr on this compound is less likely than cross-coupling reactions due to the electron-donating nature of the amino group. However, if the reaction were to occur, the position of substitution would be influenced by the relative activation provided by the halogen substituents.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its synthetic utility is primarily driven by the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position. This guide has provided a comparative overview of the major reaction pathways for this compound, along with the mechanistic rationale and general experimental protocols. For the successful application of this substrate in your research, careful optimization of the reaction conditions and rigorous structural confirmation of the products using the analytical techniques outlined are paramount.
References
- 1. 4-Chloro-2-fluoro-5-iodoaniline|CAS 1350475-34-1 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
